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  • Product: Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate
  • CAS: 19144-20-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate

This guide provides a comprehensive technical overview of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate, a molecule of significant interest in synthetic and medicinal chemistry. This document is intended for researche...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate, a molecule of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its synthesis, properties, and potential applications.

Introduction and Chemical Identity

Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate, also known by its synonym N-(2-Benzoyl-4-chlorophenyl)oxalamic acid ethyl ester, is a complex organic molecule with the chemical formula C₁₇H₁₄ClNO₄.[1][2] It possesses a molecular weight of 331.75 g/mol .[1][2] The compound is identifiable by its unique CAS Number: 19144-20-8.[1][2]

Structurally, the molecule features a central anilino-oxoacetate core. A chloro-substituted phenyl ring is attached to the nitrogen atom, which also bears a benzoyl group at the ortho position. This intricate arrangement of aromatic rings, an ester, and an amide functionality suggests a rich chemical reactivity and potential for diverse molecular interactions, making it a valuable scaffold in synthetic chemistry and a candidate for biological investigation.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate
Synonym N-(2-Benzoyl-4-chlorophenyl)oxalamic acid ethyl ester
CAS Number 19144-20-8[1][2]
Molecular Formula C₁₇H₁₄ClNO₄[1][2]
Molecular Weight 331.75 g/mol [1][2]

Synthesis and Mechanistic Rationale

The synthesis of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate is reliably achieved through the acylation of 2-amino-5-chlorobenzophenone with ethyl oxalyl chloride. This procedure, detailed in Organic Syntheses, provides a high-yielding and robust method for obtaining the target compound.

Reaction Scheme

The synthetic pathway involves a nucleophilic acyl substitution reaction. The primary amine of 2-amino-5-chlorobenzophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride in ethyl oxalyl chloride. Pyridine is employed as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

G cluster_0 Reactants cluster_1 Product cluster_2 Reagents & Conditions A 2-Amino-5-chlorobenzophenone C Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate A->C + B Ethyl Oxalyl Chloride B->C D Pyridine Dichloromethane D->C Reaction

Caption: Synthesis of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate.

Step-by-Step Experimental Protocol

This protocol is adapted from a verified procedure in Organic Syntheses.[3]

Materials:

  • 2-Amino-5-chlorobenzophenone

  • Ethyl oxalyl chloride

  • Pyridine (dried)

  • Dichloromethane (CH₂Cl₂, freshly distilled)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Two-necked, round-bottomed flask

  • Dropping funnel

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a two-necked, 500 mL round-bottomed flask purged with argon, dissolve 13.9 g (60 mmol) of 2-amino-5-chlorobenzophenone in 100 mL of dichloromethane and 20 mL of pyridine.

  • Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add a solution of ethyl oxalyl chloride in dichloromethane dropwise via the dropping funnel over a period of 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours.

  • Work-up: Carefully add a saturated aqueous solution of sodium bicarbonate (40 mL) dropwise to quench the reaction. Stir the biphasic mixture for 1.5 hours until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer three times with 50 mL portions of dichloromethane.

  • Purification: Combine the organic phases, wash with 50 mL of water, and dry over anhydrous sodium sulfate. Filter the solution and evaporate the solvent under reduced pressure.

  • Final Product Isolation: Remove residual pyridine by azeotropic distillation with toluene (3 x 100 mL) on a rotary evaporator. Dry the residue under high vacuum to yield N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester as a solid. The reported yield is approximately 98% (19.6 g).[3]

Rationale for Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere (argon or nitrogen) prevents side reactions with atmospheric moisture, which could hydrolyze the highly reactive ethyl oxalyl chloride.

  • Pyridine as a Base: Pyridine serves as a mild base to neutralize the HCl generated during the reaction. This is crucial as the accumulation of acid could lead to unwanted side reactions or degradation of the product.

  • Azeotropic Distillation: The use of toluene for azeotropic distillation is a standard and effective method for removing the high-boiling point solvent, pyridine, from the final product.

Physicochemical and Spectroscopic Characterization

The synthesized compound is a solid at room temperature. The notes within the Organic Syntheses procedure provide comprehensive characterization data.

Table 2: Physicochemical and Spectroscopic Data

PropertyValue
Melting Point 94-95 °C
¹H NMR (CDCl₃, 300 MHz) δ 11.52 (s, 1H), 8.65 (d, J = 8.7 Hz, 1H), 7.82-7.79 (m, 2H), 7.67-7.47 (m, 4H), 7.37 (dd, J = 8.7, 2.4 Hz, 1H), 4.29 (q, J = 7.2 Hz, 2H), 1.34 (t, J = 7.2 Hz, 3H)
¹³C NMR (CDCl₃, 75 MHz) δ 196.5, 163.4, 157.9, 137.9, 137.2, 134.1, 132.8, 132.1, 130.1, 129.5, 128.8, 124.6, 122.2, 63.3, 14.0
IR (KBr) ν (cm⁻¹) 3320, 1738, 1710, 1665, 1588, 1520
Mass Spec (EI, 70 eV) m/z 331 (M⁺), 258, 232, 230, 182

Potential Applications and Biological Significance

While comprehensive biological studies on Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate are not extensively published in peer-reviewed literature, its structural motifs and origin suggest significant potential in drug discovery and development.

Intermediate in Pharmaceutical Synthesis

The core structure of this molecule is derived from 2-amino-5-chlorobenzophenone, a well-established precursor in the synthesis of benzodiazepines, a class of psychoactive drugs. This lineage positions Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate as a valuable intermediate for the synthesis of novel heterocyclic compounds with potential central nervous system (CNS) activity. The oxalamic acid ester moiety provides a versatile handle for further chemical modifications and cyclization reactions to build more complex molecular architectures.

Investigational Anticancer and Antimicrobial Properties

Commercial suppliers have indicated that this compound has been investigated for its potential antimicrobial and anticancer properties. While specific data from these investigations is not publicly available, the benzophenone and chloroaniline moieties are present in a variety of biologically active molecules.

  • Anticancer Potential: The benzophenone scaffold is a known pharmacophore in a number of anticancer agents. Derivatives of 2-amino-5-chlorobenzophenone have been explored for their cytotoxic effects on cancer cells.

  • Antimicrobial Potential: The presence of a chlorinated aromatic ring is a common feature in many antimicrobial compounds. This suggests that Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate could be a starting point for the development of new anti-infective agents.

Further research is warranted to fully elucidate the biological activity profile of this compound and to validate these preliminary indications.

G A Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate B Precursor: 2-Amino-5-chlorobenzophenone A->B Derived from C Potential Biological Activities A->C Investigated for F CNS Active Compounds (e.g., Benzodiazepine Analogs) A->F Potential Intermediate for D Anticancer C->D E Antimicrobial C->E

Caption: Logical relationships of the title compound.

Conclusion and Future Directions

Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate is a readily accessible compound with a well-defined synthesis and clear physicochemical characterization. Its structural relationship to known pharmacologically active precursors, coupled with preliminary indications of anticancer and antimicrobial potential, makes it a molecule of considerable interest for further investigation.

Future research should focus on:

  • Systematic Biological Screening: Comprehensive in vitro and in vivo studies are needed to confirm and quantify its potential anticancer and antimicrobial activities.

  • Mechanism of Action Studies: Should biological activity be confirmed, elucidation of the molecular targets and mechanisms of action will be crucial for its development as a therapeutic agent.

  • Analogue Synthesis: The versatile chemical handles on the molecule should be exploited to create a library of derivatives for structure-activity relationship (SAR) studies, potentially leading to the discovery of more potent and selective compounds.

This technical guide serves as a foundational resource for researchers poised to explore the full potential of this intriguing molecule.

References

  • Organic Syntheses. 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Coll. Vol. 10, p.280 (2004); Vol. 77, p.162 (2000). Available from: [Link].

  • Wikipedia. 2-Amino-5-chlorobenzophenone. Available from: [Link].

  • Arabian Journal of Chemistry. Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants. 2011. Available from: [Link].

Sources

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the known and predicted physical and chemical p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide integrates confirmed structural information with established principles of organic chemistry and general experimental methodologies. It is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in this molecule. The guide covers molecular and structural data, predicted physicochemical properties, expected spectral characteristics, and general protocols for their determination. Furthermore, it discusses the anticipated reactivity and stability of the compound based on its functional groups and includes a framework for its synthesis.

Introduction

Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate, a multifaceted organic molecule, presents a unique combination of functional groups including an ethyl ester, an amide, a ketone, and a chlorinated aromatic ring. This intricate structure suggests a wide range of potential applications in medicinal chemistry and materials science, likely as a key intermediate in the synthesis of more complex bioactive molecules. Understanding its fundamental physical and chemical properties is paramount for its effective utilization in research and development. This guide aims to provide a detailed, albeit partially predictive, analysis of these properties, offering both a summary of what is known and a scientifically grounded framework for what can be expected.

Molecular and Structural Information

The foundational step in characterizing any chemical compound is to establish its molecular and structural identity.

Basic Identification
IdentifierValueSource
IUPAC Name ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate
CAS Number 19144-20-8[1]
Molecular Formula C₁₇H₁₄ClNO₄[1]
Molecular Weight 331.75 g/mol [1]
Canonical SMILES CCOC(=O)C(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2
InChI Key LECMLMOJQJLXGB-UHFFFAOYSA-N
Structural Representation

The two-dimensional structure of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate reveals the spatial arrangement of its constituent atoms and functional groups.

Figure 1: 2D Structure of the Molecule.

Physical Properties

Predicted Physicochemical Properties
PropertyPredicted ValueMethod of Prediction
Melting Point Solid at room temperature, likely with a melting point >100 °CBased on the high molecular weight and presence of polar functional groups leading to strong intermolecular forces.
Boiling Point >300 °C (with decomposition)High molecular weight and polarity suggest a high boiling point; decomposition is likely at elevated temperatures.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in nonpolar solvents (e.g., hexane); likely insoluble in water.Based on the "like dissolves like" principle; the molecule has significant nonpolar surface area from the aromatic rings but also polar ester, amide, and ketone groups.
Appearance Likely a white to off-white crystalline solid.Typical appearance for purified, solid organic compounds of this nature.
Experimental Determination of Physical Properties

The melting point of a solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.

  • Protocol:

    • A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.[2][3]

    • The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[4]

    • The sample is heated at a controlled rate (initially rapid to approach the approximate melting point, then slowly at ~1-2 °C per minute near the melting point).[4]

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[4]

G cluster_0 Melting Point Determination Workflow A Sample Preparation (Fine Powder in Capillary Tube) B Placement in Melting Point Apparatus A->B C Controlled Heating (Initial Fast, Slow Near MP) B->C D Observation & Recording (Onset and Completion of Melting) C->D E Record Melting Range D->E

Figure 2: Workflow for Melting Point Determination.

Understanding the solubility profile is crucial for reaction setup, purification, and formulation.

  • Protocol:

    • To a series of test tubes, add a small, measured amount of the compound (e.g., 10 mg).

    • To each test tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane, DMSO).[5]

    • Agitate the mixtures at a constant temperature (e.g., room temperature).

    • Visually inspect for dissolution. Classify as soluble, partially soluble, or insoluble.

    • For quantitative analysis, the undissolved solid can be filtered, dried, and weighed.

Chemical Properties and Reactivity

The chemical behavior of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate is dictated by its constituent functional groups.

Stability

The compound is expected to be stable under standard laboratory conditions (ambient temperature and pressure, protected from light). However, the ester and amide functionalities are susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.

  • Stability Testing Protocol:

    • Prepare solutions of the compound in various relevant solvents.

    • Expose the solutions to a range of conditions (e.g., different temperatures, pH values, and light intensities).[6]

    • At specified time points, analyze the samples using a suitable chromatographic method (e.g., HPLC) to quantify the parent compound and any degradation products.[6]

Reactivity
  • Amide and Ester Hydrolysis: The amide and ethyl ester groups can be hydrolyzed to the corresponding carboxylic acids and amines/alcohols under acidic or basic conditions.

  • Ketone Reduction: The benzoyl ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride.

  • Aromatic Substitution: The chlorinated benzene ring can potentially undergo further electrophilic or nucleophilic aromatic substitution reactions, although the existing substituents will influence the regioselectivity and reactivity.

  • N-H Acidity: The amide N-H proton is weakly acidic and can be deprotonated by a strong base.

Spectral Data and Characterization

While specific spectra for this compound are not available in the searched databases, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR (Proton NMR):

    • Aromatic Protons: Multiple signals in the aromatic region (~7.0-8.5 ppm) corresponding to the protons on the two benzene rings. The splitting patterns will be complex due to the substitution.

    • Ethyl Group: A quartet (~4.0-4.5 ppm) for the -OCH₂- protons and a triplet (~1.2-1.5 ppm) for the -CH₃ protons.

    • Amide Proton: A broad singlet for the N-H proton, with a chemical shift that can vary depending on the solvent and concentration.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbons: Signals for the ketone, amide, and ester carbonyl carbons are expected in the range of 160-200 ppm.[7][8]

    • Aromatic Carbons: Multiple signals in the aromatic region (~110-150 ppm).

    • Ethyl Group: Signals for the -OCH₂- (~60-70 ppm) and -CH₃ (~10-20 ppm) carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

  • Expected Absorptions:

    • N-H Stretch: A peak around 3200-3400 cm⁻¹ from the amide N-H bond.

    • C=O Stretches: Strong, sharp peaks in the region of 1650-1750 cm⁻¹ corresponding to the ketone, amide, and ester carbonyl groups.[9]

    • C-O Stretch: A peak in the 1000-1300 cm⁻¹ region for the ester C-O bond.[9]

    • Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

    • C-Cl Stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Expected Fragmentation:

    • Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule at m/z = 331.75 (for the most common isotopes).

    • Major Fragments: Fragmentation is likely to occur at the ester and amide linkages, leading to the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), or carbon monoxide (-CO). Cleavage adjacent to the carbonyl groups is also expected.[10][11]

Synthesis Framework

A plausible synthetic route to Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate would likely involve the reaction of 2-amino-5-chlorobenzophenone with an appropriate electrophilic reagent such as ethyl oxalyl chloride.

G cluster_0 Plausible Synthetic Pathway A 2-Amino-5-chlorobenzophenone C Reaction in the presence of a base A->C B Ethyl Oxalyl Chloride B->C D Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate C->D

Figure 3: A Proposed Synthetic Scheme.

Conclusion

Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate is a compound with significant potential for applications in synthetic chemistry. While specific experimental data on its physical and chemical properties are limited, this guide provides a robust framework based on its molecular structure and the established behavior of related compounds. The general experimental protocols outlined herein offer a clear path for the empirical determination of its properties. It is anticipated that as research involving this molecule progresses, a more complete and experimentally validated dataset will become available, further enabling its application in scientific and industrial endeavors.

References

  • This guide is a compilation of information from various sources and does not have a single primary reference.
  • Experiment (1) determination of melting points. (2021-09-19). Retrieved from [Link]

  • Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. (2025-01-25). NIH. Retrieved from [Link]

  • No specific reference for this point.
  • Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate. PubChem. Retrieved from [Link]

  • No specific reference for this point.
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  • No specific reference for this point.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023-08-29). Retrieved from [Link]

  • No specific reference for this point.
  • No specific reference for this point.
  • interpreting infra-red spectra. Chemguide. Retrieved from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. (2022-04-07). Retrieved from [Link]

  • No specific reference for this point.
  • Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

  • Ethyl 2-benzylacetoacetate. NIST WebBook. Retrieved from [Link]

  • No specific reference for this point.
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  • No specific reference for this point.
  • No specific reference for this point.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023-01-29). Retrieved from [Link]

  • No specific reference for this point.
  • Melting point determination. Retrieved from [Link]

  • No specific reference for this point.
  • 13.11 Characteristics of 13C NMR Spectroscopy. OpenStax. (2023-09-20). Retrieved from [Link]

  • Organic Chemistry: Introduction to Solubility. SALTISE. (2021-03-22). Retrieved from [Link]

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  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts. (2024-11-19). Retrieved from [Link]

Sources

Foundational

A Technical Guide to Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate stands as a pivotal molecule within the broader class of 2-aminobenzophenone derivatives. While researc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate stands as a pivotal molecule within the broader class of 2-aminobenzophenone derivatives. While research dedicated exclusively to this specific ester is limited, its core structure serves as a critical pharmacophore and a versatile synthetic intermediate for a range of biologically active compounds. The inherent structural features—a benzophenone moiety linked to a chloro-substituted aniline through an oxoacetate group—provide a unique three-dimensional arrangement that allows for diverse interactions with biological targets. This guide delves into the synthesis, characterization, and explored therapeutic potential of this chemical scaffold, drawing insights from studies on its closely related derivatives. The primary focus will be on its role as a precursor to novel central nervous system (CNS) agents and potential anticancer compounds. Understanding the nuances of its chemistry and biological activity is paramount for researchers and drug development professionals seeking to leverage this scaffold for the discovery of new therapeutic agents.

Chemical Synthesis and Characterization: A Modular Approach

The synthesis of ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate and its derivatives typically follows a convergent strategy, capitalizing on the reactivity of the parent molecule, 2-amino-5-chlorobenzophenone. This foundational starting material is a key intermediate in the synthesis of various pharmaceuticals, including benzodiazepines.[1][2] The general synthetic approach allows for the systematic modification of different parts of the molecule, enabling the exploration of structure-activity relationships (SAR).

General Synthetic Protocol:

The synthesis of the title compound and its amide derivatives can be conceptualized as a two-step process starting from 2-amino-5-chlorobenzophenone.

Step 1: Acylation of 2-amino-5-chlorobenzophenone.

The initial step involves the acylation of the amino group of 2-amino-5-chlorobenzophenone. For the synthesis of ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate, this would involve a reaction with ethyl chlorooxoacetate (ethyl oxalyl chloride). For the synthesis of acetamide derivatives, chloroacetylation is a common method.[3]

  • Rationale: The amino group of 2-amino-5-chlorobenzophenone is a nucleophile that readily attacks the electrophilic carbonyl carbon of the acylating agent. The use of a chloro-functionalized acylating agent is strategic as the chlorine atom provides a reactive handle for subsequent nucleophilic substitution in the next step.

Step 2: Nucleophilic Substitution.

The second step involves the displacement of the chlorine atom introduced in the first step with a desired nucleophile. In the synthesis of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides, this involves the reaction of the chloroacetylated intermediate with various substituted phenylpiperazines.[3]

  • Rationale: This step allows for the introduction of diverse chemical moieties at a specific position on the scaffold. By varying the nucleophile (e.g., different substituted piperazines), a library of compounds can be generated, which is crucial for SAR studies. The choice of the nucleophile is guided by the desired pharmacological profile of the target compounds.

Illustrative Synthetic Workflow:

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of derivatives based on the ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate scaffold.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 2-amino-5-chlorobenzophenone step1 Acylation with Ethyl Chlorooxoacetate / Chloroacetyl Chloride start->step1 intermediate Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate / N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide step1->intermediate step2 Nucleophilic Substitution with various amines/nucleophiles intermediate->step2 product Library of Derivatives step2->product invitro In Vitro Screening (e.g., Receptor Binding, Enzyme Assays, Cytotoxicity) product->invitro invivo In Vivo Models (e.g., Anticonvulsant, Anxiolytic, Anticancer) invitro->invivo sar Structure-Activity Relationship (SAR) Analysis invivo->sar lead Lead Compound Identification sar->lead

Caption: Generalized workflow for the synthesis and biological evaluation of ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate derivatives.

Characterization:

The structural confirmation of the synthesized compounds is typically achieved through a combination of spectroscopic techniques:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=O (ketone, ester, amide) and N-H stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure by analyzing the chemical shifts, integration, and coupling patterns of protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compounds.

  • Elemental Analysis: To confirm the elemental composition of the synthesized molecules.[3]

Biological Activities and Therapeutic Potential

Derivatives of the ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate scaffold have been investigated for a range of biological activities, with a primary focus on their effects on the central nervous system and their potential as anticancer agents.

Central Nervous System (CNS) Activity: Anxiolytic and Anticonvulsant Potential

A significant body of research has explored the potential of N-(2-benzoyl-4-chlorophenyl) acetamide derivatives as CNS agents. These studies are often inspired by the structural similarities to benzodiazepines, a well-established class of drugs with anxiolytic, sedative, and anticonvulsant properties.

  • Anxiolytic Activity: A series of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides has been synthesized and evaluated for their anxiolytic activity.[3] In these studies, compound 3h (with a 4-chlorophenyl substituent on the piperazine ring) demonstrated potent anxiolytic effects in animal models. Molecular docking studies suggest that these compounds bind to the GABAa receptor, a key target for anxiolytic drugs.[3]

  • Anticonvulsant Activity: While direct studies on the title compound are lacking, structurally related benzophenone derivatives have shown promising anticonvulsant properties. For instance, certain 4-benzoylpyridine oxime derivatives have demonstrated a pronounced anticonvulsant effect in the maximal electroshock (MES) test in mice.[4] This suggests that the benzophenone core is a viable starting point for the design of novel anticonvulsants.

Anticancer Activity

The 2-aminobenzophenone scaffold is also a recognized pharmacophore in the design of anticancer agents. Derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, making them attractive candidates for cancer chemotherapy.

  • Tubulin Polymerization Inhibition: A study on 2-aminobenzophenone derivatives revealed that the introduction of an amino group at the ortho position of the benzophenone ring plays a crucial role in their growth inhibitory activity against various human cancer cell lines.[5]

  • Cytotoxicity against Cancer Cell Lines: Novel spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives, which can be conceptually linked to the broader class of complex amides, have shown significant anticancer efficacy against renal, colon, and melanoma cancer cell lines.[6] These compounds were found to be selective inhibitors of tumor-associated carbonic anhydrase isoforms.[6]

Summary of Biological Activities of Related Derivatives
Compound ClassBiological ActivityKey FindingsReference
N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamidesAnxiolytic, Skeletal Muscle RelaxantCompound with 4-chlorophenylpiperazine moiety showed potent activity. Docking studies suggest interaction with the GABAa receptor.[3]
4-Benzoylpyridine oxime derivativesAnticonvulsantPronounced anticonvulsant effect in the MES test in mice.[4]
2-Aminobenzophenone derivativesAntimitotic (Anticancer)Inhibition of tubulin polymerization; amino group at the ortho position is crucial for activity.[5]
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivativesAnticancerSelective inhibition of tumor-associated carbonic anhydrase isoforms; efficacy against renal, colon, and melanoma cell lines.[6]

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related compounds, several key SAR insights can be drawn for the ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate scaffold:

  • The 2-Aminobenzophenone Core: This is the fundamental pharmacophore responsible for the observed biological activities. The relative orientation of the two phenyl rings and the carbonyl group is critical for receptor binding.

  • Substitution on the Anilino Ring: The chloro substituent at the 4-position of the anilino ring is a common feature in many active derivatives. Its electron-withdrawing nature and steric bulk likely influence the overall electronic properties and conformation of the molecule.

  • The Oxoacetate/Acetamide Linker: The nature of the linker between the anilino nitrogen and the terminal functional group is crucial. The length, flexibility, and electronic properties of this linker determine the spatial orientation of the terminal group and its ability to interact with the target.

  • Terminal Functional Group: As seen in the piperazine derivatives, the nature of the terminal group significantly impacts the biological activity.[3] This position is a prime site for modification to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate represents a valuable and underexplored scaffold in medicinal chemistry. While direct biological data on this specific compound is scarce, the extensive research on its derivatives highlights its potential as a precursor for novel therapeutic agents, particularly those targeting the central nervous system and cancer. The modular nature of its synthesis allows for the creation of diverse chemical libraries, facilitating comprehensive structure-activity relationship studies.

Future research should focus on the systematic exploration of this scaffold. This includes:

  • Synthesis and Biological Evaluation of Novel Derivatives: Expanding the library of derivatives by introducing a wider range of functional groups at the terminal position of the oxoacetate linker.

  • Elucidation of Mechanisms of Action: Detailed pharmacological studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • Optimization of Lead Compounds: Improving the potency, selectivity, and pharmacokinetic profiles of promising lead compounds through iterative medicinal chemistry efforts.

By leveraging the foundational knowledge of its derivatives, researchers can unlock the full therapeutic potential of the ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate scaffold, paving the way for the development of next-generation drugs for a variety of diseases.

References

Sources

Exploratory

Synthesis and characterization of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate derivatives

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate Derivatives Foreword: The Rationale and Potential of N-Aryl Oxoacetates In the landscape of medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate Derivatives

Foreword: The Rationale and Potential of N-Aryl Oxoacetates

In the landscape of medicinal chemistry and materials science, the N-aryl oxoacetate scaffold represents a privileged structural motif. The inherent functionalities—an amide, a ketone, an ester, and tailored aromatic substitutions—provide a rich platform for molecular exploration. Specifically, Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate and its derivatives are compounds of significant interest due to their potential applications, which may span from novel therapeutic agents to functional organic materials.[1] The precise arrangement of electron-withdrawing and donating groups, coupled with the conformational flexibility of the molecule, makes this class a compelling target for synthesis and evaluation.[2]

This guide is designed for researchers, scientists, and professionals in drug development. It eschews a rigid template to provide a narrative that is both scientifically rigorous and grounded in practical laboratory experience. We will delve into the causal logic behind experimental choices, present self-validating protocols, and ground all claims in authoritative references. Our objective is to provide a comprehensive resource that not only instructs but also empowers the reader to confidently synthesize and characterize these complex molecules.

Part 1: The Synthetic Pathway—From Precursors to Product

The synthesis of the title compound is most logically achieved through the acylation of a substituted aniline with an appropriate electrophilic partner. The core strategy involves the formation of an amide bond between 2-amino-5-chlorobenzophenone and an ethyl oxalyl derivative. This approach is direct, high-yielding, and relies on well-established reaction mechanisms.

Mechanistic Considerations and Reagent Selection

The primary reaction is a nucleophilic acyl substitution. The amino group of 2-amino-5-chlorobenzophenone acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of ethyl oxalyl chloride.

  • Nucleophile: 2-amino-5-chlorobenzophenone is the foundational building block, providing the benzoyl and chloroaniline moieties of the final product. Its synthesis is a standard procedure, but for the purpose of this guide, we assume its availability as a starting material.

  • Electrophile: Ethyl oxalyl chloride is the ideal acylating agent. It is a commercially available, highly reactive molecule containing the required ethyl ester and the adjacent carbonyl group (as an acid chloride) needed to form the oxoacetate structure.

  • Solvent: An anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) is critical.[3] The absence of water is paramount to prevent the hydrolysis of the highly reactive ethyl oxalyl chloride into oxalic acid, which would lead to unwanted side products and a lower yield.

  • Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, must be included to act as an acid scavenger. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction. It also prevents potential acid-catalyzed side reactions.

  • Temperature Control: The initial reaction is highly exothermic. Conducting the addition of the acylating agent at a reduced temperature (0 °C) allows for controlled heat dissipation, minimizing the formation of impurities.[3] Once the initial addition is complete, allowing the reaction to warm to room temperature ensures it proceeds to completion.

Experimental Workflow Diagram

The overall process, from reagent setup to final product isolation, can be visualized as follows:

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Aqueous Workup & Extraction cluster_purification Purification reagents 1. Dissolve 2-amino-5-chlorobenzophenone and Triethylamine in anhydrous DCM cooling 2. Cool solution to 0 °C in an ice bath reagents->cooling addition 3. Add Ethyl Oxalyl Chloride dropwise to the cooled solution cooling->addition stirring 4. Stir at 0 °C for 1 hour, then at room temperature for 12-18 hours addition->stirring monitoring 5. Monitor reaction progress by TLC stirring->monitoring wash_hcl 6. Wash with dilute HCl (aq) to remove excess base monitoring->wash_hcl wash_bicarb 7. Wash with NaHCO₃ (aq) to remove acidic impurities wash_hcl->wash_bicarb wash_brine 8. Wash with Brine wash_bicarb->wash_brine dry 9. Dry organic layer over Na₂SO₄ wash_brine->dry concentrate 10. Concentrate under reduced pressure dry->concentrate chromatography 11. Purify via Silica Gel Column Chromatography concentrate->chromatography product 12. Isolate Pure Product chromatography->product

Caption: A step-by-step workflow for the synthesis of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate.

Detailed Synthesis Protocol

Materials:

  • 2-amino-5-chlorobenzophenone (1.0 eq)

  • Ethyl oxalyl chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-amino-5-chlorobenzophenone (1.0 eq) and anhydrous DCM. Stir until fully dissolved. Add triethylamine (1.5 eq) to the solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Add ethyl oxalyl chloride (1.2 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture dropwise over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, stir the mixture at 0 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours.

  • Monitoring: Monitor the reaction's completion by Thin-Layer Chromatography (TLC), observing the consumption of the starting aniline.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[4]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity).[3]

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate as a solid.

Part 2: Comprehensive Characterization—Validating Structure and Purity

Thorough characterization is non-negotiable for verifying the identity, structure, and purity of the synthesized compound. A multi-technique approach, combining spectroscopy and chromatography, provides a self-validating system of analysis.[5][6]

Spectroscopic Analysis

Spectroscopy provides detailed information about the molecule's atomic connectivity and functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.[7]

    • ¹H NMR: This technique reveals the chemical environment of each proton. For the title compound, one would expect to see distinct signals for the aromatic protons on both the benzoyl and chloroaniline rings, a downfield singlet for the amide N-H proton, and a characteristic quartet and triplet for the ethyl ester group.

    • ¹³C NMR: This spectrum confirms the carbon skeleton. Key signals include multiple peaks in the aromatic region and three distinct downfield signals for the three carbonyl carbons (ketone, amide, and ester), typically above 160 ppm.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.[3]

    • N-H Stretch: A moderate absorption band around 3200-3400 cm⁻¹.

    • C=O Stretches: Multiple strong, sharp absorption bands between 1650-1750 cm⁻¹. The exact positions will distinguish the ketone, amide (Amide I band), and ester carbonyls.

    • C-Cl Stretch: A signal in the fingerprint region, typically around 700-800 cm⁻¹.

  • Mass Spectrometry (MS): MS provides the molecular weight and fragmentation patterns, confirming the elemental composition.

    • Molecular Ion Peak (M⁺): For the target compound (C₁₇H₁₄ClNO₄), the expected monoisotopic mass is approximately 331.06 g/mol .[8] A key diagnostic feature will be the isotopic pattern of chlorine: an (M)⁺ peak and an (M+2)⁺ peak with a relative intensity ratio of approximately 3:1.

Chromatographic Analysis

Chromatography is essential for assessing the purity of the final compound.[9]

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method (e.g., using a C18 column with an acetonitrile/water mobile phase) should be developed to confirm the purity.[7][10] A pure sample should yield a single, sharp peak. The purity can be quantified by integrating the peak area.

Summary of Characterization Data

The following table summarizes the expected analytical data for Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate.

Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)~8.0-7.2 ppm (m, Ar-H), ~9.5-10.5 ppm (s, br, N-H), ~4.3 ppm (q, -OCH₂CH₃), ~1.3 ppm (t, -OCH₂CH₃)
¹³C NMR Chemical Shift (δ)~195 ppm (C=O, ketone), ~165 ppm (C=O, ester), ~160 ppm (C=O, amide), ~140-120 ppm (Ar-C), ~62 ppm (-OCH₂), ~14 ppm (-CH₃)
IR Wavenumber (cm⁻¹)~3300 (N-H), ~1740 (C=O, ester), ~1690 (C=O, ketone), ~1670 (C=O, amide)
MS (ESI+) m/z332.06 [M+H]⁺, 354.04 [M+Na]⁺. Should exhibit a characteristic 3:1 ratio for [M] and [M+2] peaks.
HPLC Purity>95% (as determined by peak area integration)

Part 3: Safety, Handling, and Future Outlook

3.1. Safety and Handling

While specific toxicity data for Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate is limited, standard laboratory safety protocols for handling organic chemicals should be strictly followed.[1]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.

  • Reagent Hazards: Ethyl oxalyl chloride is corrosive and lachrymatory. It reacts violently with water. Handle with extreme care. Refer to the Material Safety Data Sheet (MSDS) for all reagents before use.

This guide has outlined a robust and reproducible methodology for the synthesis and comprehensive characterization of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate. The detailed protocols and the rationale behind them provide a solid foundation for researchers entering this field.

Future research should focus on:

  • Synthesis of Derivatives: Applying this methodology to synthesize a library of derivatives with varied substitutions on the aromatic rings to establish structure-activity relationships (SAR).

  • Biological Evaluation: Screening the synthesized compounds for potential biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects, is a logical next step.[1][11]

  • Method Optimization: Further optimization of the reaction conditions, potentially exploring microwave-assisted synthesis or green chemistry approaches, could lead to improved yields and reduced reaction times.[12][13]

By following the principles and protocols detailed herein, researchers will be well-equipped to advance the science and application of this promising class of molecules.

References

  • Beilstein Journals. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. IJIRSET. [Link]

  • National Institutes of Health. (2024). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. NIH. [Link]

  • National Institutes of Health. (n.d.). Ethyl N-(2-benzoyl-4-chlorophenyl)ethanecarboximidate. PMC - NIH. [Link]

  • Beilstein Journals. (n.d.). Supporting Information Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates. Beilstein Journals. [Link]

  • PubChem. (n.d.). Ethyl 2-(4-fluoroanilino)-2-oxoacetate. Retrieved from PubChem. [Link]

  • Garella, D., et al. (2016). Design and synthesis of N-benzoyl amino acid derivatives as DNA methylation inhibitors. Chem Biol Drug Des. [Link]

  • ResearchGate. (2014). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. ResearchGate. [Link]

  • MDPI. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules. [Link]

  • PubMed. (2006). Trace level detection and quantitation of ethyl diazoacetate by reversed-phase high performance liquid chromatography and UV detection. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • National Institutes of Health. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PMC - PubMed Central. [Link]

  • ResearchGate. (n.d.). Chromatographic techniques in analysis of cyclooxygenase-2 inhibitors in drugs and biological samples. ResearchGate. [Link]

  • ResearchGate. (2021). Synthesis, X-ray Crystallographic and Spectroscopic Studies of N-(4-Chlorophenyl)-6-[(4-Chlorophenyl)Carbamothioyl]Pyridine-2-Carboxamide. Request PDF. [Link]

  • National Institutes of Health. (n.d.). Crystal structure of ethyl 2-(4-chloroanilino)acetate. PMC - NIH. [Link]

Sources

Foundational

Spectroscopic Data for Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate: A Comprehensive Technical Guide

A definitive guide for researchers, scientists, and drug development professionals on the spectral characterization of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate. This document provides a detailed analysis of the e...

Author: BenchChem Technical Support Team. Date: February 2026

A definitive guide for researchers, scientists, and drug development professionals on the spectral characterization of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate. This document provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established principles of spectroscopic interpretation.

Introduction

Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate, with the CAS number 19144-20-8, is a complex organic molecule featuring multiple functional groups, including an ester, an amide, a ketone, and a chlorinated aromatic ring.[1] Its structural intricacy makes a thorough spectroscopic analysis essential for unambiguous identification and characterization, which is a critical step in any research or development pipeline, particularly in the pharmaceutical and materials science sectors.

This technical guide provides a detailed theoretical analysis of the expected spectral data for Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages spectral data from closely related analogs and predictive models to offer a robust interpretation framework.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting its spectral data. The structure of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate is presented below, highlighting the key functional groups that will give rise to characteristic spectroscopic signals.

Figure 1. Molecular structure of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate is expected to show distinct signals corresponding to the ethyl group, the aromatic protons, and the amide proton.

Experimental Protocol:

  • Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Expected Chemical Shifts and Multiplicities:

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Ethyl (-CH₃)1.2 - 1.4Triplet3H
Ethyl (-CH₂)4.2 - 4.4Quartet2H
Aromatic (C₆H₅)7.4 - 7.8Multiplet5H
Aromatic (C₆H₃Cl)7.2 - 8.5Multiplet3H
Amide (-NH)9.0 - 11.0Singlet (broad)1H

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for resolving the complex multiplets expected in the aromatic region. Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR spectroscopy.

  • Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

  • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Expected Chemical Shifts:

CarbonExpected Chemical Shift (ppm)
Ethyl (-CH₃)~14
Ethyl (-CH₂)~62
Aromatic (C₆H₅ & C₆H₃Cl)120 - 140
Amide (C=O)160 - 165
Ester (C=O)165 - 170
Ketone (C=O)190 - 195

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

  • For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity.

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr and pressing it into a thin disk.

Expected Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amide)3200 - 3400Medium
C-H Stretch (Aromatic)3000 - 3100Medium-Weak
C-H Stretch (Aliphatic)2850 - 3000Medium-Weak
C=O Stretch (Ketone)1680 - 1700Strong
C=O Stretch (Amide)1650 - 1680Strong
C=O Stretch (Ester)1720 - 1740Strong
C=C Stretch (Aromatic)1450 - 1600Medium-Weak
C-N Stretch1200 - 1350Medium
C-O Stretch (Ester)1000 - 1300Strong
C-Cl Stretch600 - 800Strong

Trustworthiness of the Protocol: ATR-IR is a self-validating technique as it requires minimal sample preparation, reducing the risk of contamination or sample alteration. The resulting spectrum is highly reproducible.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol:

  • Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analyze the resulting ions based on their mass-to-charge ratio (m/z).

Expected Molecular Ion and Fragmentation:

  • Molecular Ion (M⁺): The molecular weight of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate is 331.75 g/mol .[1] In the mass spectrum, a molecular ion peak is expected at m/z 331, along with an isotope peak at m/z 333 (M+2) with an intensity of about one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.

  • Key Fragmentation Pathways:

G M [M]⁺˙ m/z 331/333 F1 [M - OCH₂CH₃]⁺ m/z 286/288 M->F1 - •OCH₂CH₃ F2 [C₆H₅CO]⁺ m/z 105 M->F2 α-cleavage F3 [ClC₆H₃NHCO]⁺ m/z 168/170 M->F3 amide cleavage F4 [C₆H₅]⁺ m/z 77 F2->F4 - CO

Figure 2. Predicted major fragmentation pathways for Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate.

Expertise in Interpretation: The presence of the benzoyl group is strongly suggested by the prominent peak at m/z 105 (C₆H₅CO⁺) and its subsequent loss of CO to give a peak at m/z 77 (C₆H₅⁺). The chloroaniline moiety would likely lead to fragments around m/z 168/170.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and Mass Spectral data for Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate. By combining theoretical predictions with data from analogous structures, this document serves as a valuable resource for the identification and characterization of this compound. The detailed experimental protocols and interpretation guidelines are designed to ensure scientific integrity and reproducibility in a research and development setting.

References

  • PubChem. Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate. [Link]

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Exploratory

The Benzoyl Group: A Multifaceted Tool in Modern Organic Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzoyl group, a simple yet remarkably versatile functional group with the structure C₆H₅CO-, is a cornerstone of modern organic synthesis and medicinal chemistry.[1][2] Comprising a phenyl ring attached to a carbonyl moiety, its unique electronic and steric properties make it indispensable for a wide range of applications. This guide provides a comprehensive analysis of the benzoyl group's functions, moving beyond simple definitions to explore the mechanistic underpinnings of its utility. We will delve into its critical role as a robust protecting group for alcohols and amines, its profound influence on molecular reactivity and stereoselectivity, and its integral presence in a multitude of pharmaceuticals and natural products. This document is designed to serve as a technical resource, offering field-proven insights, detailed experimental protocols, and a thorough examination of the causality behind its application in complex chemical systems.

Core Chemical & Physical Characteristics

The benzoyl group is formally an acyl group derived from benzoic acid.[3] It is crucial to distinguish it from the structurally similar but chemically distinct benzyl group (Bn), which has the formula -CH₂-C₆H₅.[1][4] The benzoyl group is commonly abbreviated as "Bz".[1]

The functionality of the benzoyl group is dictated by the interplay between its two components:

  • The Carbonyl Group (C=O): This feature is the primary driver of the group's electronic character. The electronegative oxygen atom polarizes the carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack. This is the basis for its use in protection/deprotection schemes and other acylation reactions.

  • The Phenyl Group (C₆H₅): This bulky aromatic ring introduces significant steric hindrance, which can be strategically employed to influence the stereochemical outcome of reactions.[5] Furthermore, its ability to participate in resonance delocalizes electron density, contributing to the overall stability and reactivity of the molecule.

The combination of these features results in a functional group that is strongly electron-withdrawing, a property that profoundly impacts the reactivity of any molecule to which it is attached.[3]

The Benzoyl Group as a Premier Protecting Group

One of the most prevalent applications of the benzoyl group in multi-step synthesis is the protection of hydroxyl and amino groups.[3] The resulting benzoate esters and benzamides exhibit a useful balance of stability and reactivity, allowing for selective cleavage under specific conditions.

Protection of Alcohols

Benzoyl esters are frequently used as protecting groups for alcohols due to their enhanced stability compared to other acyl groups like acetates.[6] They are resilient to a wide range of reaction conditions, including many acidic and oxidative environments, but can be reliably removed when needed.

Causality of Application: The choice of the benzoyl group is strategic. Its stability stems from the resonance delocalization between the carbonyl group and the phenyl ring, which reduces the electrophilicity of the carbonyl carbon, making it less susceptible to unwanted nucleophilic attack. The cleavage, typically achieved through basic hydrolysis, is a predictable and high-yielding nucleophilic acyl substitution reaction.[1][7]

Experimental Protocol: Protection of a Primary Alcohol (Benzoylation)

  • Setup: To a solution of the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add a suitable base such as triethylamine (1.5 eq.) or pyridine (2.0 eq.).

  • Acylation: Add benzoyl chloride (1.2 eq.) dropwise to the stirred solution. The formation of a precipitate (triethylammonium chloride or pyridinium chloride) is typically observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude benzoate ester can then be purified by flash column chromatography on silica gel.

Experimental Protocol: Deprotection of a Benzoate Ester (Hydrolysis)

  • Setup: Dissolve the benzoate ester (1.0 eq.) in a solvent mixture, typically methanol or tetrahydrofuran (THF) and water.

  • Hydrolysis: Add a strong base, such as lithium hydroxide (LiOH, 2-3 eq.) or sodium methoxide (NaOMe, 1.1 eq.), to the solution.[7]

  • Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the disappearance of the starting ester by TLC.

  • Work-up: Upon completion, carefully neutralize the mixture with a dilute acid (e.g., 1 M HCl) to pH ~7.

  • Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow Alcohol Alcohol (R-OH) Reagents_P Benzoyl Chloride (BzCl) Base (e.g., Pyridine) DCM Alcohol->Reagents_P Protected Benzoate Ester (R-OBz) Reagents_P->Protected Protected_D Benzoate Ester (R-OBz) Reagents_D Base (e.g., LiOH, NaOMe) MeOH / H₂O Protected_D->Reagents_D Alcohol_D Alcohol (R-OH) Reagents_D->Alcohol_D

Caption: General workflow for the protection of an alcohol as a benzoate ester and its subsequent deprotection.

Protection of Amines

The benzoyl group is also employed to protect amines, forming stable benzamides. This strategy is particularly vital in nucleoside and oligonucleotide synthesis, where it is used to protect the exocyclic amino groups of cytosine (N⁴) and adenine (N⁶).[6]

Causality of Application: The resulting benzamide is significantly less nucleophilic and basic than the parent amine due to the electron-withdrawing nature of the benzoyl group. This prevents unwanted side reactions during subsequent synthetic steps. The deprotection is typically achieved under conditions that do not affect other sensitive parts of the molecule, such as treatment with aqueous or gaseous ammonia or methylamine.[6]

Modulation of Reactivity through Electronic & Steric Effects

Beyond its role as a protecting group, the inherent properties of the benzoyl group are used to modulate the reactivity and selectivity of chemical reactions.

Electronic Effects

The benzoyl group is a potent electron-withdrawing group (EWG) through a combination of inductive and resonance effects.[3] The carbonyl group inductively pulls electron density away from the atom to which it is attached. More significantly, the entire C₆H₅CO- system can delocalize π-electrons, withdrawing density from adjacent systems.

Consequences for Reactivity:

  • Deactivation of Aromatic Rings: When attached to a benzene ring, the benzoyl group deactivates it towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.

  • Stabilization of Intermediates: It can stabilize adjacent reactive intermediates, such as carbanions, which is a key factor in certain stereoselective reactions.[3]

  • Increased Nucleophilicity of Remote Groups: Paradoxically, the strategic placement of benzoyl groups can alter molecular conformation and charge distribution in a way that increases the nucleophilicity of other functional groups within the same molecule, a principle exploited in complex glycan synthesis.[8]

Caption: The benzoyl group acts as an electron-withdrawing group via both inductive and resonance effects.

Steric Effects

The non-planar, bulky nature of the benzoyl group provides a powerful tool for steric control. In synthetic chemistry, this bulk can be used to:

  • Direct Regioselectivity: By physically blocking one face of a molecule or a specific reactive site, the benzoyl group can force a reagent to approach from a less hindered direction, leading to a high degree of regioselectivity.[5]

  • Influence Stereochemistry: In asymmetric synthesis, a strategically placed benzoyl group can create a chiral environment that favors the formation of one stereoisomer over another.

Role in Medicinal Chemistry and Natural Products

The benzoyl moiety is a common structural motif in a vast array of biologically active compounds, from natural products to blockbuster drugs.[9] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Compound NameClass / ApplicationFunction of Benzoyl Group
Benzoyl Peroxide Acne TherapeuticThe core reactive component; acts as an oxidizing antimicrobial agent.[3][10]
Paclitaxel (Taxol®) Anticancer DrugBenzoyl groups at the C-2 position are crucial for binding to tubulin and inducing cell death.
Cocaine Natural Product / CNS StimulantThe benzoyl ester is part of the pharmacophore responsible for its biological activity.
Benzoyl-β-D-glucoside Natural ProductFound in various plants, such as the fern Pteris ensiformis, contributing to the plant's secondary metabolite profile.[1][3]
Bacterial RNAP Inhibitors Antibacterial AgentsThe benzoyl group can serve as a key structural element that maintains a quasi-planar conformation necessary for binding to the target enzyme.[11]

The benzoyl group often modifies a compound's polarity and its ability to penetrate biological membranes, which is a critical factor in determining its bioavailability and overall efficacy.[12]

The Benzoyl Group in Photochemistry

The conjugated system of the benzoyl group, encompassing the phenyl ring and the carbonyl, acts as a chromophore that absorbs ultraviolet (UV) light. This property is exploited in photochemistry.

  • Photosensitizers: Compounds like benzophenone (diphenyl ketone) are classic photosensitizers.[1] Upon UV irradiation, they can be excited to a triplet state and transfer this energy to other molecules, initiating photochemical reactions.

  • Photolabile Protecting Groups: While less common than other photolabile groups, benzoyl derivatives can be designed to cleave upon exposure to light, offering a method of deprotection under exceptionally mild, reagent-free conditions.

  • Radical Initiators: Irradiation can lead to the homolytic cleavage of certain benzoyl compounds (e.g., benzil), generating benzoyl radicals (PhCO•) that can be used to initiate polymerization or other radical-mediated processes.[1]

Conclusion

The benzoyl group transcends its simple structural definition to function as a highly versatile and powerful tool for the modern chemist. Its predictable reactivity, coupled with its profound electronic and steric influence, provides a reliable method for protecting sensitive functional groups, directing the flow of complex reactions, and forming the structural core of biologically active molecules. For researchers, scientists, and drug development professionals, a deep, mechanistic understanding of the benzoyl group's function is not merely academic; it is essential for the rational design of novel synthetic routes, the development of effective new medicines, and the continued advancement of chemical science.

References

  • Benzyl Ethers - Protecting Groups . Organic Chemistry Portal. [Link]

  • Benzyl group . Wikipedia. [Link]

  • Benzoyl group . Wikipedia. [Link]

  • Benzyl Protection . Common Organic Chemistry. [Link]

  • Benzoyl group . Grokipedia. [Link]

  • Benzylamines . Organic Chemistry Portal. [Link]

  • The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors . ResearchGate. [Link]

  • Benzoyl Definition - Organic Chemistry Key Term . Fiveable. [Link]

  • Alcohol Protecting Groups . University of Calgary. [Link]

  • Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction . PubMed Central (PMC), National Center for Biotechnology Information. [Link]

  • 13.10: Protecting Groups in Organic Synthesis . Chemistry LibreTexts. [Link]

  • Benzoyl Group|| Basics of Organic Chemistry . YouTube. [Link]

  • Benzoyl group: Significance and symbolism . Wisdom Library. [Link]

  • What is an easy method for the deprotection of Benzoyl group? . ResearchGate. [Link]

  • Benzoyl Group . Georganics. [Link]

  • Examples of pharmaceutical and natural products containing benzoyl group . ResearchGate. [Link]

  • The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors . Taylor & Francis Online. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate, a notable derivative of 2-amino-5-chlorob...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate, a notable derivative of 2-amino-5-chlorobenzophenone. The unique structural attributes of this molecule, particularly the presence of an α-keto-ester amide functionality, make it a valuable intermediate for further synthetic elaborations in medicinal and materials chemistry. This guide is structured to provide not only a detailed, step-by-step protocol but also a thorough explanation of the underlying chemical principles, safety considerations, and characterization methods, thereby ensuring a reproducible and well-understood synthetic process.

Introduction

Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate belongs to the class of N-aryl oxalamic acid esters. Its parent amine, 2-amino-5-chlorobenzophenone, is a well-established precursor in the synthesis of various pharmaceuticals, most notably benzodiazepines such as prazepam and lorazepam[1]. The acylation of this primary amine with ethyl oxalyl chloride introduces a reactive α-keto-ester moiety, opening avenues for diverse subsequent chemical transformations. This makes the title compound a potentially valuable building block for the synthesis of more complex heterocyclic systems and other novel molecular architectures.

This guide will detail the synthesis of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate via the nucleophilic acyl substitution reaction between 2-amino-5-chlorobenzophenone and ethyl oxalyl chloride, in the presence of pyridine as a base and catalyst.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-amino-5-chlorobenzophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride in ethyl oxalyl chloride.

Proposed Reaction Mechanism

The reaction mechanism can be described in the following steps:

  • Nucleophilic Attack: The amino group of 2-amino-5-chlorobenzophenone attacks the more electrophilic carbonyl carbon of the ethyl oxalyl chloride, leading to the formation of a tetrahedral intermediate.

  • Catalytic Role of Pyridine: Pyridine can act as a nucleophilic catalyst by first reacting with ethyl oxalyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is more susceptible to nucleophilic attack by the aniline than the original acyl chloride[2][3].

  • Proton Transfer and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. Pyridine then acts as a base, abstracting a proton from the nitrogen atom to neutralize the resulting positive charge and regenerate the aromatic system of the aniline[4][5]. The pyridinium hydrochloride salt precipitates from the reaction mixture.

Materials and Methods

Reagents and Solvents
Reagent/SolventCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySupplier
2-Amino-5-chlorobenzophenone719-59-5C₁₃H₁₀ClNO231.6898%Sigma-Aldrich
Ethyl oxalyl chloride4755-77-5C₄H₅ClO₃136.5398%Sigma-Aldrich
Pyridine110-86-1C₅H₅N79.10Anhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric acid (HCl)7647-01-0HCl36.461 M aqueous solutionFisher Scientific
Sodium bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Saturated aqueous solutionFisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04GranularFisher Scientific
Ethanol64-17-5C₂H₆O46.0795%Fisher Scientific
Equipment
  • 500 mL two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Inert gas (Argon or Nitrogen) inlet

  • Ice-water bath

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer (¹H and ¹³C NMR)

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocol

This protocol is adapted from a similar synthesis of N-(2-Benzoyl-4-chlorophenyl)oxalamic acid ethyl ester detailed in Organic Syntheses.

Reaction Setup

G cluster_setup Reaction Setup flask 500 mL Two-Necked Flask stir_plate Magnetic Stirrer flask->stir_plate On stir_bar Magnetic Stir Bar stir_bar->flask Inside ice_bath Ice-Water Bath stir_plate->ice_bath In drop_funnel Dropping Funnel drop_funnel->flask Connected to one neck condenser Condenser with Argon Inlet condenser->flask Connected to other neck

Caption: Diagram of the reaction apparatus.

Step-by-Step Procedure
  • Preparation of the Reaction Flask: A 500 mL two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with an argon inlet is assembled. The apparatus is flame-dried under a stream of argon and allowed to cool to room temperature.

  • Charging the Reactants: The flask is charged with 2-amino-5-chlorobenzophenone (13.9 g, 60 mmol), anhydrous dichloromethane (100 mL), and anhydrous pyridine (20 mL). The mixture is stirred at room temperature until all the solid has dissolved.

  • Addition of Ethyl Oxalyl Chloride: The flask is cooled in an ice-water bath to 0-5 °C. A solution of ethyl oxalyl chloride (8.2 g, 60 mmol) in anhydrous dichloromethane (20 mL) is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent).

  • Work-up: Upon completion of the reaction, the mixture is transferred to a separatory funnel and washed successively with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

  • Isolation of the Crude Product: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification

The crude product can be purified by recrystallization. Based on the polarity of the molecule, a solvent system such as ethanol/water or ethyl acetate/hexanes is recommended.

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Slowly add water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate

TechniqueExpected Observations
Melting Point A sharp melting point is indicative of high purity.
¹H NMR Signals corresponding to the aromatic protons of the benzoyl and chloroanilino rings, a quartet and a triplet for the ethyl group, and a broad singlet for the N-H proton.
¹³C NMR Resonances for the carbonyl carbons (ketone, ester, and amide), the aromatic carbons, and the carbons of the ethyl group.
FT-IR (cm⁻¹) Characteristic absorption bands for N-H stretching (around 3300-3400), C=O stretching of the ketone, ester, and amide (in the range of 1650-1750), and C-Cl stretching.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (331.75 g/mol ).

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Amino-5-chlorobenzophenone: May cause skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust[6][7][8].

  • Ethyl oxalyl chloride: Is a corrosive lachrymator and reacts violently with water. It can cause severe skin burns and eye damage. It is also flammable[9]. Handle with extreme care and under anhydrous conditions.

  • Pyridine: Is flammable and has a strong, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin.

  • Dichloromethane: Is a volatile and suspected carcinogen. All handling should be performed in a fume hood.

Discussion

The choice of reagents and conditions in this protocol is critical for a successful synthesis.

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of the highly reactive ethyl oxalyl chloride, which would lead to the formation of oxalic acid and decrease the yield of the desired product.

  • Role of Pyridine: Pyridine serves a dual purpose in this reaction. It acts as a base to neutralize the hydrochloric acid that is formed as a byproduct of the acylation, preventing the protonation of the starting amine which would render it non-nucleophilic[4][5]. Additionally, it can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the rate of acylation[2][3].

  • Work-up Procedure: The acidic wash with 1 M HCl is essential to remove the excess pyridine from the organic phase by forming the water-soluble pyridinium hydrochloride salt. The subsequent basic wash with saturated NaHCO₃ ensures that any residual acid is neutralized before the final product is isolated.

Experimental Workflow

G cluster_workflow Experimental Workflow start Dissolve 2-amino-5-chlorobenzophenone and pyridine in DCM cool Cool to 0-5 °C start->cool add Add ethyl oxalyl chloride dropwise cool->add react Stir at room temperature add->react workup Aqueous Work-up (HCl, NaHCO₃, Brine) react->workup dry Dry organic layer (Na₂SO₄) workup->dry evaporate Remove solvent (Rotary Evaporator) dry->evaporate purify Recrystallize evaporate->purify characterize Characterize Product purify->characterize

Sources

Application

Application Notes & Protocols: Investigating Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate in Anticancer Research

Prepared by: Senior Application Scientist This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of Ethyl 2-(2-benzoyl-4-chloroanilino)-2...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate in the field of oncology. While direct, extensive research on this specific molecule is emerging, its structural characteristics place it within a class of compounds demonstrating significant promise as anticancer agents. This guide synthesizes methodologies and mechanistic insights from closely related analogs to propose a robust framework for its evaluation.

Introduction and Rationale

Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate is an organic compound with the molecular formula C₁₇H₁₄ClNO₄ and a molecular weight of 331.75 g/mol [1]. Its structure, featuring an oxoacetate group linked to a substituted anilino moiety, is characteristic of a class of molecules that have garnered interest in medicinal chemistry.

The scientific rationale for investigating this compound in anticancer research is built upon the demonstrated bioactivity of structurally similar molecules. For instance, derivatives of ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate have been shown to induce apoptosis in various cancer cell lines, including leukemia and cervical cancer[2][3]. These related compounds often function by triggering intrinsic, mitochondria-dependent apoptotic pathways[3]. Given these precedents, Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate represents a compelling candidate for screening and development as a novel chemotherapeutic agent.

Compound Details:

  • Chemical Name: Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate

  • CAS Number: 19144-20-8[1]

  • Molecular Formula: C₁₇H₁₄ClNO₄[1]

  • Molecular Weight: 331.75[1]

Postulated Mechanism of Action: Induction of Intrinsic Apoptosis

Based on evidence from analogous compounds, the primary anticancer mechanism of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate is hypothesized to be the induction of apoptosis via the mitochondria-dependent intrinsic pathway. This pathway is a critical cellular process for eliminating damaged or cancerous cells and is tightly regulated by the Bcl-2 family of proteins.

Causality of the Pathway: The proposed mechanism initiates with the compound inducing cellular stress, leading to a shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio is a pivotal event that leads to the permeabilization of the outer mitochondrial membrane[3][4]. This loss of membrane integrity results in the release of cytochrome c into the cytoplasm, which then activates a cascade of executioner caspases (like caspase-3), ultimately leading to the systematic dismantling of the cell[2][3].

Proposed_Apoptotic_Pathway cluster_bcl2 Bcl-2 Family Regulation Compound Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate CellularStress Induction of Cellular Stress Compound->CellularStress Bax Bax (Pro-apoptotic) Upregulation CellularStress->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation CellularStress->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP promotes Bcl2->MOMP inhibits CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Experimental_Workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Apoptosis Confirmation cluster_phase3 Phase 3: Mechanistic Validation MTT Cell Viability Assay (MTT) Determine IC50 AnnexinV Annexin V / PI Staining Quantify Apoptotic Cells MTT->AnnexinV If cytotoxic WB Western Blot (Bax, Bcl-2, Caspase-3) AnnexinV->WB If apoptotic

Caption: A three-phase experimental workflow for evaluation.

Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.[5]

Materials:

  • Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate (stock solution in DMSO)

  • Cancer cell line(s) of interest (e.g., HL-60, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM/RPMI-1640 + 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS) [6]* Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000–10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with the highest concentration of DMSO used) and an "untreated control" (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[8]

  • Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[5]

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly with a pipette to dissolve the crystals.[7]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[5]

Data Analysis (Self-Validation):

  • Blank: Subtract the absorbance of wells with medium and MTT but no cells.

  • Calculate Percent Viability: (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.

  • Determine IC₅₀: Plot percent viability against the log of the compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀).

Protocol: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and will bind to these exposed PS residues.[9] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[10]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)

  • Cells treated with the compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

  • Positive Control: Cells treated with a known apoptosis inducer (e.g., staurosporine).

  • Negative Control: Untreated or vehicle-treated cells.

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells in 6-well plates as described above. For adherent cells, gently detach them using a non-enzymatic method like EDTA. For suspension cells, collect them directly.[11]

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11]

Data Analysis (Self-Validation):

  • Controls are essential: Use unstained cells to set instrument voltages and single-stained controls (Annexin V only, PI only) to set compensation for spectral overlap.

  • Quadrant Analysis:

    • Lower-Left (Annexin V- / PI-): Live cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells/debris.

Protocol: Mechanistic Validation by Western Blotting

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. This protocol is designed to validate the proposed mechanism by measuring the expression levels of key apoptotic regulatory proteins: the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[12] An increase in the Bax/Bcl-2 ratio is a strong indicator of commitment to the intrinsic apoptotic pathway.[4]

Materials:

  • Treated and untreated cell pellets.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE equipment (gels, running buffer).

  • Transfer system (PVDF or nitrocellulose membrane, transfer buffer).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein lysate.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.[13]

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom. This separates proteins based on molecular weight.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bax at 1:1000, anti-Bcl-2 at 1:1000) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse at 1:5000) for 1 hour at room temperature.

  • Detection: After final washes, apply ECL substrate and capture the chemiluminescent signal with an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control (e.g., β-actin) to confirm equal protein loading across all lanes.

Data Analysis (Self-Validation):

  • Loading Control: The loading control protein (β-actin or GAPDH) should show consistent band intensity across all lanes, validating the experiment.

  • Densitometry: Use image analysis software to quantify the band intensity for Bax and Bcl-2. Normalize these values to the intensity of the corresponding loading control band.

  • Ratio Calculation: Calculate the Bax/Bcl-2 ratio for treated and untreated samples to observe the shift in protein expression.

Data Presentation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: Cytotoxicity of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate in Various Cancer Cell Lines.

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM) ± SD
HL-60Promyelocytic Leukemia48Data
MCF-7Breast Adenocarcinoma48Data
HeLaCervical Carcinoma48Data
A549Lung Carcinoma48Data
Normal Cells(e.g., Fibroblasts)48>100 (example)

IC₅₀ values are determined from dose-response curves from at least three independent experiments.

References

  • Hsieh, M.J., et al. (2018). Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. Oncology Letters. Available at: [Link]

  • Pronoy, M., et al. (2024). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. PubMed. Available at: [Link]

  • Ancizu, S., et al. (2004). Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. Available at: [Link]

  • Hsieh, M.J., et al. (2012). Ethyl 2- [N-p-chlorobenzyl- (2'-methyl)] anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (JOT01007)induces apoptosis in human cervical cancer Ca Ski cells. PubMed. Available at: [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 2-chloroacetoacetate.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • EdSpace. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. Available at: [Link]

  • Organic Syntheses. (n.d.). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Available at: [Link]

  • Coluccia, M., et al. (2000). Inhibition of cell growth, induction of apoptosis and mechanism of action of the novel platinum compound cis-diaminechloro-[2-(diethylamino) ethyl 4-amino-benzoate, N(4)]. PubMed. Available at: [Link]

  • ResearchGate. (2024). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Available at: [Link]

  • protocols.io. (2025). MTT Assay. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives. Available at: [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]

  • ResearchGate. (2014). Can you help with Western Blot: Bax and BCL-2?. Available at: [Link]

  • ResearchGate. (n.d.). Cell viability determined from the MTT analyses of cells treated with.... Available at: [Link]

  • ResearchGate. (2000). Inhibition of Cell Growth, Induction of Apoptosis and Mechanism of Action of the Novel Platinum Compound cis-Diaminechloro-[2-(Diethylamino) Ethyl 4-Amino-Benzoate, N 4 ]-Chloride Platinum (II) Monohydrochloride Monohydrate. Available at: [Link]

  • Wiley Online Library. (2014). Expression of pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins in human retinoblastoma. Available at: [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Available at: [Link]

  • PubMed. (2012). Synthesis, in Vitro and in Silico Screening of Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as Protein-Tyrosine Phosphatase 1B Inhibitors. Available at: [Link]

  • YouTube. (2020). Western Blot Protocol. Available at: [Link]

  • PubMed. (2001). Sensitization Effect of L-2-oxothiazolidine-4-carboxylate on Tumor Cells to Melphalan and the Role of 5-oxo-L-prolinase in Glutathione Modulation in Tumor Cells. Available at: [Link]

  • Oakwood Chemical. (n.d.). Ethyl 2-chloro-2-oxoacetate. Available at: [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]

Sources

Method

Application Notes & Protocols for the Antimicrobial Screening of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of the novel synthetic compound, Ethyl 2-(2-benzoyl-4-chloroanilino)-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of the novel synthetic compound, Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate. The protocol herein is designed to establish a robust, reproducible, and insightful primary screening cascade to determine the compound's potential as an antimicrobial agent. By integrating methodologies benchmarked against the Clinical and Laboratory Standards Institute (CLSI) guidelines, this guide ensures the generation of high-quality, reliable data. We will delve into the rationale behind the experimental design, provide detailed, step-by-step protocols for preliminary and quantitative antimicrobial susceptibility testing, and offer guidance on data interpretation.

Introduction: The Rationale for Screening Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate is a synthetic organic compound with a molecular formula of C₁₇H₁₄ClNO₄ and a molecular weight of approximately 331.75 g/mol .[1][2] Its structure, featuring a chloroaniline moiety and a benzoyl group, suggests potential biological activity. Aniline derivatives have been investigated for a range of pharmacological effects, including antimicrobial properties.[3][4][5] The presence of halogen atoms, such as chlorine, in a molecular structure is also often associated with enhanced antimicrobial activity.[6][7]

Given these structural alerts, a systematic and rigorous antimicrobial screening protocol is warranted to elucidate the potential of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate as a lead compound in antimicrobial drug discovery. This guide will outline a two-tiered screening approach: a primary qualitative screen using the disk diffusion method, followed by a quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method.

Experimental Design & Workflow

The antimicrobial screening workflow is designed to efficiently progress from a broad, qualitative assessment to a precise, quantitative evaluation of the compound's antimicrobial activity. This tiered approach is both cost-effective and resource-efficient.

Antimicrobial Screening Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Screening cluster_analysis Phase 3: Data Analysis prep_compound Compound Preparation (Stock Solution) disk_diffusion Primary Screening: Disk Diffusion Assay prep_compound->disk_diffusion Test Compound prep_media Media & Reagent Preparation prep_media->disk_diffusion prep_inoculum Bacterial Inoculum Standardization prep_inoculum->disk_diffusion Standardized Culture mic_determination Quantitative Analysis: Broth Microdilution (MIC) disk_diffusion->mic_determination Proceed if active mbc_determination Bactericidal/Bacteriostatic Determination (MBC) mic_determination->mbc_determination Determine kill concentration data_interpretation Data Interpretation & Reporting mic_determination->data_interpretation mbc_determination->data_interpretation

Caption: Workflow for antimicrobial screening of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate.

Materials and Reagents

  • Test Compound: Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate

  • Solvent: Dimethyl sulfoxide (DMSO, sterile)

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Bacillus subtilis ATCC 6633).

  • Growth Media: Mueller-Hinton Agar (MHA) and Mueller-Hinton Broth (MHB).

  • Control Antibiotics: Commercially available antibiotic disks (e.g., Ciprofloxacin, Vancomycin) and powders for MIC/MBC determination.

  • Reagents: 0.5 McFarland turbidity standard, sterile saline (0.85% NaCl).

  • Equipment: Sterile Petri dishes (90 mm), sterile 96-well microtiter plates, micropipettes, incubator, spectrophotometer, sterile filter paper disks (6 mm), sterile swabs.

Detailed Protocols

Preparation of Test Compound Stock Solution

The cornerstone of a reliable screening assay is the accurate preparation of the test compound. Due to the likely hydrophobic nature of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate, DMSO is recommended as the initial solvent.

  • Weighing: Accurately weigh a precise amount of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate (e.g., 10 mg) in a sterile microcentrifuge tube.

  • Dissolution: Dissolve the compound in a minimal volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality: A high-concentration stock in DMSO minimizes the final concentration of the solvent in the assay, which can have its own antimicrobial effects, thus preventing false-positive results.

Inoculum Preparation and Standardization

Standardization of the bacterial inoculum is critical for the reproducibility of susceptibility testing, as outlined in CLSI documents.[8][9]

  • Bacterial Culture: From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies of the test organism using a sterile loop.

  • Suspension: Transfer the colonies into a tube containing 4-5 mL of sterile saline.

  • Turbidity Adjustment: Vortex the suspension and adjust its turbidity to match a 0.5 McFarland standard. This can be done visually against a Wickerham card or photometrically. A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ CFU/mL.

  • Final Dilution: For broth microdilution, this standardized suspension will be further diluted in MHB to achieve the final target inoculum concentration.

Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer method is a widely used qualitative screening method to assess the antimicrobial activity of a compound.[10][11]

  • Plate Inoculation: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension. Rotate the swab against the side of the tube to remove excess liquid.

  • Streaking: Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Disk Application:

    • Aseptically apply sterile 6 mm paper disks impregnated with a known amount of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate to the agar surface. To prepare the disks, apply a specific volume (e.g., 10 µL) of a diluted stock solution of the test compound onto the blank disks and allow them to dry in a sterile environment.

    • Place a positive control disk (e.g., Ciprofloxacin) and a negative control disk (impregnated with DMSO) on the agar.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in an ambient air incubator.

  • Result Interpretation: Measure the diameter of the zones of inhibition (where no bacterial growth is visible) in millimeters (mm). The sensitivity of the organism to the compound is determined by the size of this zone.

G cluster_0 Kirby-Bauer Disk Diffusion Workflow A Standardize Inoculum (0.5 McFarland) B Inoculate MHA Plate A->B C Apply Compound-Impregnated Disks B->C D Incubate (35°C, 16-20h) C->D E Measure Zones of Inhibition (mm) D->E

Sources

Application

Probing the Binding Landscape: A Detailed Application Guide to the Molecular Docking of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate with Key Anti-Cancer Protein Targets

Abstract This comprehensive application note provides a detailed protocol for the molecular docking of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate, a novel small molecule with potential therapeutic applications, aga...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the molecular docking of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate, a novel small molecule with potential therapeutic applications, against three prominent anti-cancer drug targets: B-cell lymphoma 2 (Bcl-2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). In the absence of established biological data for this specific ligand, this guide presents a robust, albeit hypothetical, framework for researchers to explore its potential binding interactions and guide future experimental validation. The protocols outlined herein are designed for execution using the widely adopted AutoDock Vina software, with results visualized and analyzed using PyMOL. This document serves as a practical, step-by-step guide for researchers, scientists, and drug development professionals engaged in structure-based drug design and discovery.

Introduction: The Rationale for a Structure-Based Approach

The principle of structure-based drug design hinges on the understanding that a drug's efficacy is intrinsically linked to its molecular interaction with a specific biological target.[1] Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the intermolecular interactions.[2] This in-silico approach allows for the rapid screening of virtual compound libraries and the prioritization of candidates for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline.

The subject of this guide, Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate, is a small molecule whose biological activity has not been extensively characterized. However, its structural motifs suggest potential interactions with proteins implicated in cancer pathogenesis. This application note, therefore, embarks on a virtual exploration of its anti-cancer potential by docking it against three well-validated targets:

  • B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant signaling drives cellular proliferation, invasion, and metastasis in numerous malignancies.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and dissemination.

By providing a detailed, replicable workflow, we empower researchers to apply these computational methods to their own compounds of interest and generate testable hypotheses for further investigation.

Materials and Software

Ligand Structure

The ligand of interest is Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate. Its chemical and structural information is summarized in the table below.

Compound Name Molecular Formula Molecular Weight Canonical SMILES
Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetateC17H14ClNO4331.75 g/mol CCOC(=O)C(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2
Target Protein Structures

The three-dimensional coordinates of the target proteins were obtained from the RCSB Protein Data Bank (PDB).

Target Protein PDB ID Organism Resolution (Å) Description
Bcl-22O2XHomo sapiensNMRSolution structure of human Bcl-2
EGFR (Kinase Domain)2GS2Homo sapiens2.85Crystal structure of the EGFR kinase domain
VEGFR2 (Kinase Domain)4ASDHomo sapiens1.95Crystal structure of the VEGFR2 kinase domain
Required Software
  • AutoDock Tools (ADT): For preparing ligand and protein files for docking.

  • AutoDock Vina: The molecular docking engine.[3]

  • PyMOL: For visualization and analysis of molecular structures and docking results.

  • Open Babel: For file format conversion.

Experimental Workflow: A Step-by-Step Protocol

The molecular docking workflow can be conceptually divided into three main stages: pre-processing, docking simulation, and post-processing analysis.

G cluster_0 Pre-Processing cluster_1 Docking Simulation cluster_2 Post-Processing A Ligand Preparation C Grid Box Definition A->C B Protein Preparation B->C D Running AutoDock Vina C->D E Results Analysis D->E F Visualization E->F

Figure 1: A high-level overview of the molecular docking workflow.

Pre-Processing: Preparing the Molecules for Docking

Accurate preparation of both the ligand and the protein is a critical first step to ensure a meaningful docking simulation.

  • Obtain Ligand Structure:

    • The 2D structure of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate can be drawn in a chemical drawing software and saved as a MOL file.

    • Alternatively, the SMILES string (CCOC(=O)C(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2) can be used to generate the 3D structure using software like Open Babel.

  • Convert to 3D and Add Hydrogens:

    • Use Open Babel to convert the 2D structure to a 3D PDB file and add hydrogens.

  • Prepare Ligand PDBQT File:

    • Open AutoDock Tools (ADT).

    • Go to Ligand -> Input -> Open and select ligand.pdb.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt. ADT will automatically assign Gasteiger charges and define rotatable bonds.[4]

This protocol must be repeated for each of the three target proteins (Bcl-2, EGFR, and VEGFR2).

  • Download PDB File:

    • Download the PDB file for the target protein from the RCSB PDB website (e.g., 2O2X.pdb).

  • Clean the Protein Structure:

    • Open the PDB file in a text editor or a molecular visualization tool like PyMOL.

    • Remove all water molecules (HOH), co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.[5] This is crucial as their interactions are difficult to predict accurately in standard docking protocols.[5][6]

    • For multi-chain structures, retain only the chain of interest for the docking study.

  • Prepare Protein PDBQT File:

    • Open the cleaned PDB file in AutoDock Tools.

    • Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.

    • Go to Grid -> Macromolecule -> Choose and select the protein.

    • ADT will automatically add Kollman charges.

    • Go to Grid -> Macromolecule -> Output -> Save PDBQT and save the file (e.g., 2O2X_protein.pdbqt).

Docking Simulation: Predicting the Binding Pose

G cluster_0 Input Files cluster_1 AutoDock Vina Engine cluster_2 Output Files A ligand.pdbqt D vina --config config.txt A->D B protein.pdbqt B->D C config.txt C->D E output.pdbqt D->E F log.txt D->F

Figure 2: The core components of an AutoDock Vina simulation.

The search space for the docking simulation is defined by a "grid box". This box should encompass the known or predicted binding site of the protein.

  • Identify the Binding Site:

    • For proteins with a co-crystallized ligand (like EGFR and VEGFR2 in our examples), the binding site can be defined around the position of the original ligand.

    • For proteins without a co-crystallized ligand (like our Bcl-2 NMR structure), binding pockets can be predicted using web servers like CASTp or by identifying conserved functional residues from the literature.

  • Set Grid Box Parameters in ADT:

    • In ADT, with the protein loaded, go to Grid -> Grid Box.

    • A box will appear around the protein. Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to enclose the binding site. A good starting point for the dimensions is 20x20x20 Å.

Create a text file named config.txt and add the following lines, replacing the values with those determined in the previous step.

Parameter Description
receptorPath to the prepared protein PDBQT file.
ligandPath to the prepared ligand PDBQT file.
center_x, _y, _zThe coordinates of the center of the grid box.
size_x, _y, _zThe dimensions of the grid box in Ångströms.
exhaustivenessControls the thoroughness of the search. Higher values increase accuracy but also computational time. A value of 8 is a good starting point.

Open a terminal or command prompt, navigate to the directory containing your prepared files and the configuration file, and execute the following command:

This command will initiate the docking calculation. The predicted binding poses will be saved in output.pdbqt, and a summary of the results, including the binding affinities, will be in log.txt.

Post-Processing: Analyzing and Visualizing the Results

The primary output to consider is the binding affinity, reported in kcal/mol.[7] This value represents the estimated free energy of binding, with more negative values indicating a more favorable interaction.[1] AutoDock Vina will provide a ranked list of binding poses, with the top-ranked pose having the lowest binding energy.

Target Protein Predicted Binding Affinity (kcal/mol) - Top Pose
Bcl-2[Example Value: -8.5]
EGFR[Example Value: -9.2]
VEGFR2[Example Value: -9.0]
(Note: The binding affinity values in this table are for illustrative purposes only and will be determined by the actual docking simulation.)
  • Load Structures:

    • Open PyMOL and load the prepared protein PDBQT file (protein.pdbqt) and the docking output file (output.pdbqt).

  • Visualize Interactions:

    • Display the protein as a cartoon and the ligand as sticks.

    • Identify and display the amino acid residues in the binding pocket that are in close proximity to the ligand.

    • Use the find command in PyMOL to identify polar contacts (e.g., hydrogen bonds) between the protein and the ligand. For example: find polar contacts between (protein_object) and (ligand_object), 3.5

  • Generate Publication-Quality Images:

    • Color the protein and ligand appropriately to highlight key features.

    • Label the interacting residues and indicate the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

    • Render a high-resolution image of the binding pose.

Concluding Remarks

This application note has provided a comprehensive and practical guide for performing molecular docking of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate with the anti-cancer targets Bcl-2, EGFR, and VEGFR2. By following the detailed protocols for ligand and protein preparation, docking simulation using AutoDock Vina, and subsequent analysis and visualization, researchers can gain valuable insights into the potential binding modes and affinities of this and other small molecules. It is imperative to remember that molecular docking is a computational prediction tool. The results generated from this workflow should be interpreted as hypotheses that require experimental validation through techniques such as in vitro binding assays and cell-based functional assays to confirm the biological activity.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • Scripps Research. (2020). AutoDock Vina Manual. Retrieved from [Link]

  • Bioinformatics with BB. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., [Video]. YouTube. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422.
  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]

  • The Bioinformatics Guy. (2024, September 24). Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity [Video]. YouTube. [Link]

  • Du, X., Li, Y., Xia, Y. L., Ai, S. M., Liang, J., Sang, P., ... & Liu, S. Q. (2016). Insights into protein–ligand interactions: mechanisms, models, and methods. International journal of molecular sciences, 17(2), 144.
  • TeachYourself eSeries. (2024, May 9). Generating grid box for Docking using Vina [Video]. YouTube. [Link]

  • CADD Centre Training Services. (2022, May 12). Visualization of Molecular Docking result by PyMOL [Video]. YouTube. [Link]

  • RCSB PDB. (n.d.). 4ASD: Crystal Structure of VEGFR2 (Juxtamembrane and Kinase Domains) in Complex with SORAFENIB (BAY 43-9006). Retrieved from [Link]

  • RCSB PDB. (n.d.). 2O22: Solution structure of the anti-apoptotic protein Bcl-2 in complex with an acyl-sulfonamide-based ligand. Retrieved from [Link]

  • Raschka, S. (2014, June 26). Molecular docking, estimating free energies of binding, and AutoDock's semi-empirical force field. Sebastian Raschka. [Link]

  • TeachOpenCADD. (n.d.). T016 · Protein-ligand interactions. Retrieved from [Link]

  • Aby Jimson. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. [Link]

  • Aby Jimson. (2021, May 11). AutoDock Tutorial Part 3- Prepare Macro molecule/Protein for Docking [Video]. YouTube. [Link]

  • The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. [Link]

  • GitHub. (n.d.). Autodock vina command line scripts. Retrieved from [Link]

  • Omixium. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).
  • Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid access to atomic charges. Tetrahedron, 36(22), 3219-3228.
  • ResearchGate. (n.d.). Why is it necessary to add hydrogen and delete water before protein-ligand docking?. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Retrieved from [Link]

  • GitHub. (n.d.). Autodock vina command line scripts. Retrieved from [Link]

  • Aby Jimson. (2022, February 10). AutoDock Vina Tutorial- Executing Vina_Split.exe command [Video]. YouTube. [Link]

  • Wiley Online Library. (2010, May 19). Protein-Ligand Interactions: Thermodynamic Basis and Mechanistic Consequences. Retrieved from [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Version 4.2. Retrieved from [Link]

  • Anoop Johny. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

  • MDPI. (2024, May 1). Virtual Screening of Small Molecules Targeting BCL2 with Machine Learning, Molecular Docking, and MD Simulation. Retrieved from [Link]

  • ResearchGate. (2025, January 10). Statistical Analysis of Autodock Vina Result (Binding Affinity). Retrieved from [Link]

Sources

Method

Application Note and Detailed Protocol for the Purification of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate via Column Chromatography

Abstract This comprehensive guide provides a detailed protocol for the purification of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate, a key intermediate in various synthetic pathways, utilizing silica gel column chrom...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate, a key intermediate in various synthetic pathways, utilizing silica gel column chromatography. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol herein is designed to be a self-validating system, emphasizing the rationale behind experimental choices to ensure reproducibility and high purity of the final compound.

Introduction: The Rationale for Chromatographic Purification

Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate is a molecule of significant interest in medicinal chemistry and organic synthesis. Its molecular structure, featuring an ethyl ester, an amide, a benzoyl group, and a chlorinated aniline moiety, presents a unique polarity profile. Following its synthesis, the crude product is often contaminated with unreacted starting materials, by-products, and other impurities. Achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps and for ensuring the integrity of biological assays.

Column chromatography is the technique of choice for this purification challenge due to its versatility and efficiency in separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[1] This application note will detail a robust method for the purification of the title compound using silica gel as the stationary phase and a gradient elution system of hexane and ethyl acetate.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate is crucial for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₇H₁₄ClNO₄[2]
Molecular Weight 331.75 g/mol [2]
Appearance (Predicted) White to off-white solidN/A
Polarity (Predicted) Moderately polarN/A

Safety Precautions:

  • Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate: The toxicological properties of this compound have not been fully investigated. It is prudent to handle it with care, using personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Hexane and ethyl acetate are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Silica Gel: Fine silica gel powder can cause respiratory irritation. A dust mask or respirator should be worn when handling dry silica gel.

The Purification Workflow: A Step-by-Step Guide

The purification process is a sequential workflow, beginning with the crucial step of Thin-Layer Chromatography (TLC) to determine the optimal mobile phase, followed by the column chromatography itself.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Preparation cluster_2 Phase 3: Purification cluster_3 Phase 4: Analysis & Isolation TLC TLC Analysis for Solvent System Optimization Solvent Select Optimal Hexane:Ethyl Acetate Ratio TLC->Solvent Determine Rf of ~0.2-0.3 Slurry Prepare Silica Gel Slurry Pack Pack the Column Slurry->Pack Equilibrate Equilibrate with Initial Mobile Phase Pack->Equilibrate Load Load Crude Sample Elute Elute with Gradient Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate

Caption: Workflow for the purification of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate.

Detailed Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization

Objective: To determine the optimal solvent system (mobile phase) for the separation of the target compound from impurities. An ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product.[3][4]

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Crude sample of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate

  • Hexane

  • Ethyl acetate

  • UV lamp (254 nm)

Procedure:

  • Chamber Saturation: Line the TLC chamber with filter paper and add a solvent mixture (e.g., 7:3 hexane:ethyl acetate) to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes.[5]

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate.

  • Development: Place the TLC plate in the saturated chamber and allow the solvent front to ascend to near the top of the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp.

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Optimization: Adjust the ratio of hexane to ethyl acetate to achieve an Rf value of 0.2-0.3 for the target compound. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and result in higher Rf values.

Protocol 2: Column Chromatography Purification

Objective: To purify the crude Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate using the optimized mobile phase determined by TLC.

Materials and Equipment:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Sand (acid-washed)

  • Hexane

  • Ethyl acetate

  • Crude sample

  • Collection tubes or flasks

  • Air pressure source (optional, for flash chromatography)

Procedure:

  • Column Preparation (Slurry Packing):

    • Secure the column in a vertical position and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[1]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate).[3]

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[1]

    • Once the silica has settled, add a protective layer of sand on top.[3]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry. [1]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the column using a pipette.[3]

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the sample in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[6]

  • Elution:

    • Begin elution with the initial, less polar solvent system determined from your TLC analysis (e.g., 9:1 hexane:ethyl acetate).

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 8:2, then 7:3 hexane:ethyl acetate). This is known as gradient elution.[6]

    • The flow rate can be increased by applying gentle air pressure to the top of the column (flash chromatography).[6]

  • Fraction Analysis and Product Isolation:

    • Monitor the composition of the collected fractions using TLC.

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate.

Troubleshooting

IssuePossible CauseSolution
Poor Separation Inappropriate solvent system.Re-optimize the mobile phase using TLC. Consider a shallower gradient during elution.
Cracked or Channeled Column Improper packing of the silica gel.Ensure the silica gel is packed evenly as a slurry. Avoid letting the column run dry.
Broad Elution Bands Sample overload; sample too soluble in the mobile phase.Use a larger column or reduce the amount of sample loaded. Apply the sample in a more concentrated solution.
Compound Stuck on the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate using column chromatography. By following the detailed steps for TLC optimization and column execution, researchers can achieve a high degree of purity for this important synthetic intermediate. The principles and techniques described herein are broadly applicable to the purification of other moderately polar organic compounds.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • PubChem. (n.d.). Ethyl 2-(2-amino-4-chloroanilino)acetate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Retrieved January 24, 2026, from [Link]

  • Supreme Science. (2018, December 3). Top 6 Steps to Run The PERFECT Column Chromatography [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2-(4-fluoroanilino)-2-oxoacetate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). 4 Solvent Systems, Developing Chambers and Development. Retrieved January 24, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. 14, 1308–1314. [Link]

  • Oakwood Chemical. (n.d.). Ethyl 2-chloro-2-oxoacetate. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2-(chlorocarbonyl)benzoate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2-[2-(4-chloroanilino)-2-oxoethoxy]benzoate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

Sources

Application

Application Note: High-Purity Recrystallization of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate

Abstract This comprehensive guide details the theory and application of recrystallization techniques for the purification of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate, a key intermediate in pharmaceutical synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the theory and application of recrystallization techniques for the purification of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate, a key intermediate in pharmaceutical synthesis. The document provides a robust framework for solvent selection, detailed single-solvent and multi-solvent recrystallization protocols, and a thorough troubleshooting guide. The methodologies are designed to be self-validating, enabling researchers, scientists, and drug development professionals to achieve high purity of the target compound.

Introduction to Recrystallization and the Target Compound

Recrystallization is a fundamental purification technique in chemistry, predicated on the principle that the solubility of most solid compounds increases with temperature.[1][2] An impure solid is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in lower concentrations, remain dissolved in the solvent.[1][2] A successful recrystallization can yield a significant increase in the purity of the final product.

Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate (CAS No. 19144-20-8) is a complex organic molecule featuring an ethyl ester, an amide, a benzophenone moiety, and a chlorinated aromatic ring.[3] Its structural complexity necessitates a carefully considered approach to purification to remove starting materials, by-products, and other impurities. This guide provides the necessary protocols to achieve this.

Strategic Solvent Selection: A Systematic Approach

The choice of solvent is the most critical factor in a successful recrystallization.[4] An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.[4] The principle of "like dissolves like" can be a useful starting point, suggesting that a solvent with a similar polarity to the solute is likely to be effective.[5] Given the various functional groups in Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate, a range of solvents with varying polarities should be screened.

Recommended Solvent Screening Protocol

A systematic screening process is essential to identify the optimal solvent or solvent system. The following protocol outlines a small-scale experiment to determine solvent suitability.

Materials:

  • Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate (crude)

  • Test tubes

  • Heating apparatus (e.g., hot plate, sand bath)

  • Vortex mixer

  • A selection of solvents with varying polarities (see Table 1)

Procedure:

  • Place approximately 20-30 mg of the crude compound into a series of test tubes.

  • Add 0.5 mL of a candidate solvent to each test tube at room temperature.

  • Agitate the mixture to assess solubility at room temperature. An ideal solvent will show poor solubility.

  • If the compound is insoluble at room temperature, heat the mixture gently while agitating until the solvent boils.

  • If the compound dissolves completely, the solvent is a potential candidate. If it does not dissolve after adding up to 3 mL of solvent, the solvent is likely unsuitable.

  • Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. A copious amount of well-formed crystals indicates a good solvent.

Potential Solvents for Screening

Based on the structural features of the target molecule and literature precedents for similar compounds, the following solvents are recommended for initial screening.

SolventClassRationale for Inclusion
Ethanol Polar ProticN-benzoylanilines have been successfully recrystallized from ethanol.[6]
Isopropanol Polar ProticSimilar to ethanol but with a slightly different polarity.
Acetone Polar AproticA patent for benzophenone purification suggests its use.[7]
Ethyl Acetate Polar AproticA common solvent for recrystallization of moderately polar compounds.
Dichloromethane HalogenatedA related compound, N-(2-Benzoyl-4-chloro-phenyl)-acetimidic acid ethyl ester, was recrystallized from dichloromethane.
Toluene Aromatic HydrocarbonA related compound, N-(2-Benzoyl-4-chlorophenyl)oxalamic acid ethyl ester, is purified by refluxing in toluene.
Acetonitrile Polar AproticMentioned as a potential solvent in a patent for benzophenone purification.[7]
Ligroin/Hexanes Non-polarBenzophenone can be recrystallized from ligroin, indicating that a non-polar solvent might be effective, potentially in a mixed-solvent system.[8]

Detailed Recrystallization Protocols

Once a suitable solvent or solvent system has been identified, the following protocols can be implemented for larger-scale purification.

Single-Solvent Recrystallization Protocol

This is the preferred method when a single solvent meets the ideal criteria.

Equipment:

  • Erlenmeyer flask

  • Heating mantle or hot plate with a stirrer

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Place the crude Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating and stirring. Add just enough solvent to completely dissolve the solid at the boiling point of the solvent.

  • If the solution contains insoluble impurities, perform a hot filtration. To do this, pre-heat a second flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Allow the clear filtrate to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling process.

  • Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals in a vacuum oven at a suitable temperature.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Compound in Flask B Add Minimum Hot Solvent A->B Heat & Stir C Completely Dissolved Solution B->C D Hot Filtration (if needed) C->D E Clear, Hot Filtrate D->E F Slow Cooling to Room Temp E->F G Ice Bath F->G H Crystal Formation G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Dry Crystals J->K L Pure Product K->L

Caption: Single-Solvent Recrystallization Workflow.

Multi-Solvent Recrystallization Protocol (Anti-Solvent Method)

This method is useful when no single solvent is ideal. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) to induce crystallization. The two solvents must be miscible.

Procedure:

  • Dissolve the crude compound in the minimum amount of the "good" solvent at near its boiling point.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).

  • Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the crystals by vacuum filtration, wash with a small amount of the "poor" solvent, and dry.

A patent for benzophenone purification suggests a similar method using solvents like acetonitrile, acetone, or DMF followed by the addition of water as an anti-solvent.[7]

Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.
Oiling out - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too fast.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider using a solvent with a lower boiling point.
Low recovery of purified product - Too much solvent was used.- Premature crystallization during hot filtration.- The compound is significantly soluble in the cold solvent.- Reduce the amount of solvent used for dissolution.- Ensure the filtration apparatus is pre-heated before hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.
Colored impurities in crystals - The impurities are not effectively removed by a single recrystallization.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the product.

Conclusion

The recrystallization protocols outlined in this application note provide a robust and systematic approach to the purification of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate. By following the detailed solvent screening and recrystallization procedures, researchers can achieve a high degree of purity, which is essential for subsequent applications in drug development and scientific research. The troubleshooting guide offers practical solutions to common challenges, ensuring a higher success rate in the purification process.

References

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of benzophenone. Retrieved from [Link]

  • Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate. PubChem Compound Database. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate in Organic Synthesis

Introduction: A Versatile Precursor for Heterocyclic Scaffolds In the landscape of medicinal chemistry and drug development, the synthesis of complex heterocyclic structures remains a cornerstone of innovation. Ethyl 2-(...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Precursor for Heterocyclic Scaffolds

In the landscape of medicinal chemistry and drug development, the synthesis of complex heterocyclic structures remains a cornerstone of innovation. Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate, also known as N-(2-Benzoyl-4-chlorophenyl)oxalamic acid ethyl ester, has emerged as a highly valuable and versatile building block. Its unique molecular architecture, featuring an α-ketoester moiety appended to a 2-aminobenzophenone core, pre-disposes it to a variety of cyclization reactions, making it an ideal starting material for the synthesis of pharmacologically relevant scaffolds such as indoles and potentially benzodiazepines.

The 2-aminobenzophenone framework is a well-established precursor for numerous psychoactive drugs, particularly 1,4-benzodiazepines.[1] The presence of the reactive oxalamic acid ethyl ester side chain on Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate provides a strategic handle for intramolecular reactions, allowing for the efficient construction of fused ring systems. This guide provides an in-depth look at the synthesis of this key building block and details its application in the synthesis of functionalized indoles, offering researchers a practical and robust methodology.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is critical for its safe handling and successful application in synthesis.

PropertyValueReference
IUPAC Name Ethyl 2-[(2-benzoyl-4-chlorophenyl)amino]-2-oxoacetate[2]
Synonym N-(2-Benzoyl-4-chlorophenyl)oxalamic acid ethyl ester[2]
CAS Number 19144-20-8[2]
Molecular Formula C₁₇H₁₄ClNO₄[2]
Molecular Weight 331.75 g/mol [2]
Appearance Not specified (typically a solid)-
Solubility Soluble in common organic solvents like benzene[3]

Safety Considerations: While specific hazard data for this compound is not extensively documented, its precursor, ethyl oxalyl chloride, is a corrosive lachrymator and should be handled with extreme care in a well-ventilated fume hood.[3] Standard personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, should be worn at all times.

Synthesis of the Building Block: A Practical Protocol

The preparation of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate is efficiently achieved through the acylation of 2-amino-5-chlorobenzophenone with ethyl oxalyl chloride. The following protocol is adapted from a procedure published in Organic Syntheses, a highly trusted source for reliable chemical preparations.[3]

Protocol 1: Synthesis of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate

Materials:

  • 2-Amino-5-chlorobenzophenone (CAS: 719-59-5)

  • Ethyl oxalyl chloride (CAS: 4755-77-5)

  • Pyridine (CAS: 110-86-1)

  • Benzene (or a suitable alternative like toluene)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Two-necked, round-bottomed flask (500 mL)

  • Teflon-coated magnetic stirring bar

  • Dropping funnel

  • Gas inlet/outlet

  • Standard glassware for workup and purification

Procedure:

  • Setup: Equip a 500-mL, two-necked, round-bottomed flask with a magnetic stir bar, a gas inlet, and a dropping funnel. Purge the entire apparatus with argon or nitrogen.

  • Initial Charge: Charge the flask with 2-amino-5-chlorobenzophenone (e.g., 0.1 mol) and dry benzene (e.g., 200 mL).

  • Addition of Pyridine: Add pyridine (e.g., 0.11 mol) to the stirred solution.

  • Acylation: Prepare a solution of ethyl oxalyl chloride (e.g., 0.11 mol) in dry benzene (e.g., 50 mL) and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes. A precipitate may form during the addition.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by carefully adding water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. The product, Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate, can be purified further by recrystallization if necessary. The cited procedure reports a yield of 92%.[2]

Workflow for Synthesis of the Building Block

cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup & Purification Flask 1. Charge Flask (2-Amino-5-chlorobenzophenone, Benzene, Pyridine) Add 2. Add Ethyl Oxalyl Chloride (dropwise) Flask->Add Inert Purge with Ar/N2 Inert->Flask Stir 3. Stir at Room Temp (2-4 hours) Add->Stir Monitor Monitor by TLC Stir->Monitor Quench 4. Quench with Water Monitor->Quench Wash 5. Wash Organic Layer (HCl, NaHCO3, Brine) Quench->Wash Dry 6. Dry & Concentrate Wash->Dry Purify 7. Recrystallize Dry->Purify Product Product Purify->Product Final Product: Ethyl 2-(2-benzoyl-4- chloroanilino)-2-oxoacetate

Caption: Workflow for the synthesis of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate.

Application: Synthesis of Ethyl 5-chloro-3-phenylindole-2-carboxylate

A prime application of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate is in the construction of the indole nucleus, a privileged scaffold in medicinal chemistry found in numerous natural products and synthetic drugs. The following protocol demonstrates a reductive cyclization to form a highly substituted indole derivative.

Mechanism Insight: The Madelung-Type Reductive Cyclization

The transformation of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate into an indole derivative proceeds via a reductive cyclization mechanism. This reaction is conceptually related to the Madelung indole synthesis, which involves the intramolecular cyclization of an N-phenylamide. In this case, a low-valent titanium reagent, generated in situ from TiCl₃ and a reducing agent like zinc, is the key promoter.

The proposed mechanism involves the following steps:

  • Reduction: The low-valent titanium species coordinates to and reduces the two carbonyl groups (the ketone and the α-keto group of the ester) of the starting material. This creates a reactive intermediate, likely a titanium-bound enediolate or a related species.

  • Carbon-Carbon Bond Formation: This intermediate facilitates the crucial intramolecular C-C bond formation between the benzoyl carbonyl carbon and the α-keto carbon. This step forms the five-membered ring of the indole scaffold.

  • Aromatization: Subsequent elimination of titanium oxide species and tautomerization leads to the formation of the aromatic indole ring.

Mechanism Diagram

Start Substrate + Ti(0) Intermediate1 Titanium-bound Enediolate Intermediate Start->Intermediate1 1. Reductive Coordination Cyclized Cyclized Intermediate Intermediate1->Cyclized 2. Intramolecular C-C Coupling Product Indole Product + TiO2 Cyclized->Product 3. Elimination & Aromatization

Caption: Proposed mechanism for the reductive cyclization to form the indole scaffold.

Protocol 2: Reductive Cyclization to an Indole Derivative

This protocol is a robust method for converting the title building block into a functionalized indole, as demonstrated in Organic Syntheses.[2]

Materials:

  • Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate (CAS: 19144-20-8)

  • Titanium(III) chloride (TiCl₃) (CAS: 7705-07-9)

  • Zinc dust (CAS: 7440-66-6)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Three-necked, round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for workup and purification (e.g., Celite for filtration)

Procedure:

  • Reagent Preparation: In a three-necked flask under an argon atmosphere, suspend zinc dust (e.g., 4 equivalents) in anhydrous DME.

  • Titanium Reagent Formation: Add TiCl₃ (e.g., 2 equivalents) portion-wise to the zinc suspension. The mixture will exotherm and turn from violet to black, indicating the formation of low-valent titanium. Reflux this mixture for 1-2 hours.

  • Substrate Addition: After cooling the titanium reagent mixture to room temperature, add a solution of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate (e.g., 1 equivalent) in anhydrous DME.

  • Reaction: Heat the resulting mixture to reflux and maintain for several hours (e.g., 3-6 hours). Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and quench by carefully pouring it into a saturated aqueous solution of potassium carbonate or sodium bicarbonate. Stir for 30 minutes.

  • Filtration and Extraction: Filter the mixture through a pad of Celite to remove the titanium salts. Wash the filter cake thoroughly with an organic solvent like ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, Ethyl 5-chloro-3-phenylindole-2-carboxylate, can be purified by column chromatography on silica gel. The cited procedure reports a yield of 76%.[2]

Future Directions and Potential Applications

The strategic placement of functional groups on Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate makes it a promising precursor for other heterocyclic systems beyond indoles. Notably, the 2-amino-5-chlorobenzophenone core is the classic starting point for the synthesis of many 1,4-benzodiazepine drugs. By modifying the reaction conditions, one could envision intramolecular cyclization involving the aniline nitrogen and the ester functionality, potentially leading to benzodiazepine-dione structures. Further research in this area could unlock novel synthetic routes to these important therapeutic agents.

References

  • (Placeholder for a general reference on heterocyclic chemistry, if available in search results).
  • Asian Journal of Organic & Medicinal Chemistry. Synthesis and Applications of 2-Aminobenzophenone and Its Derivatives: A Mini-Review. [Link]

  • Wikipedia. 2-Amino-5-chlorobenzophenone. [Link]

  • Organic Syntheses. 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. [Link]

  • Google Patents.
  • Google Patents. Preparation process of 2-amino-5-chlorobenzophenone.
  • Google Patents. Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder.
  • PubMed. Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. [Link]

  • Patsnap. Preparation method of 2-amino-5-chlorobenzophenone oxime. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • John Wiley & Sons. Reagents for Organic Synthesis, Collective Volume 8 Index. [Link]

  • Organic Syntheses. Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate

Introduction: Unveiling the Therapeutic Potential of a Novel Compound The quest for novel anti-cancer therapeutics is a cornerstone of modern drug discovery. Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate is a small mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Compound

The quest for novel anti-cancer therapeutics is a cornerstone of modern drug discovery. Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate is a small molecule compound with a chemical structure that suggests potential biological activity.[1] As with any new chemical entity, a thorough in vitro evaluation is the critical first step in elucidating its therapeutic promise. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro testing of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate against various cancer cell lines.

These protocols are designed to be a self-validating system, guiding the user through the assessment of the compound's cytotoxicity, its effect on cell viability, its potential to induce programmed cell death (apoptosis), and its impact on cell cycle progression. The overarching goal is to build a foundational dataset that can inform subsequent preclinical and clinical development.

Compound Handling and Storage

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from sources of ignition.[3]

  • Solubilization: For in vitro studies, the compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is crucial to determine the maximum tolerable DMSO concentration for the chosen cell lines, which is typically below 0.5% (v/v).

I. Assessment of Cytotoxicity and Cell Viability

The initial screening of a potential anti-cancer compound involves determining its effect on cell viability and proliferation. The MTT and LDH assays are robust, colorimetric methods widely used for this purpose.

A. MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability.[4][5] It is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan.[6] The amount of formazan produced is directly proportional to the number of living cells.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 compound_addition Add serial dilutions of the compound incubation1->compound_addition incubation2 Incubate for 24-72h compound_addition->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 3-4h mtt_addition->incubation3 solubilization Add solubilization buffer (e.g., DMSO) incubation3->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding: Seed the desired cancer cell lines (e.g., HeLa, A549, MCF-7) into a 96-well flat-bottom plate at a predetermined optimal density (typically 5,000-10,000 cells per well) in 100 µL of complete culture medium.[3]

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach and resume logarithmic growth.

  • Compound Treatment: Prepare serial dilutions of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation with Compound: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[3][7]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

B. LDH Assay: A Marker of Membrane Integrity

The Lactate Dehydrogenase (LDH) cytotoxicity assay is a complementary method to the MTT assay. It quantifies cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[8] LDH is a stable enzyme, and its presence in the medium is a reliable indicator of compromised cell membrane integrity.[9]

LDH_Principle cluster_cell Damaged Cell cluster_reaction Enzymatic Reaction ldh Lactate Dehydrogenase (LDH) lactate Lactate cell_lysis Compromised Cell Membrane cell_lysis->ldh released into medium pyruvate Pyruvate lactate->pyruvate LDH nad NAD+ nadh NADH nad->nadh LDH formazan Formazan (colored) nadh->formazan Diaphorase tetrazolium Tetrazolium Salt (INT) tetrazolium->formazan Diaphorase

Caption: Principle of the LDH cytotoxicity assay.

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Sample Collection: After the treatment period, carefully collect a portion of the culture supernatant (e.g., 50 µL) from each well without disturbing the cells. Transfer the supernatant to a new 96-well plate.

  • Controls: Prepare the following controls:

    • Background Control: Culture medium without cells.

    • Low Control (Spontaneous LDH release): Supernatant from untreated cells.[8]

    • High Control (Maximum LDH release): Supernatant from cells treated with a lysis buffer (e.g., Triton X-100) for complete cell lysis.[8]

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and diaphorase).

  • Incubation: Add the reaction mixture to each well containing the supernatant and incubate at room temperature for 10-30 minutes, protected from light.

  • Stop Reaction: Add a stop solution (if required by the kit) to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Interpretation

The data from the MTT and LDH assays are used to calculate the percentage of cell viability or cytotoxicity and to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth or viability).

% Cell Viability (MTT Assay): ((Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated control - Absorbance of blank)) x 100

% Cytotoxicity (LDH Assay): ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) x 100

Cell LineCompound Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)
HeLa0 (Control)1000
185.214.8
1052.147.9
5015.784.3
A5490 (Control)1000
192.57.5
1068.331.7
5025.474.6
MCF-70 (Control)1000
188.911.1
1058.641.4
5020.179.9

II. Mechanistic Studies: Apoptosis and Cell Cycle Analysis

Once the cytotoxic potential of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate has been established, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis and cell cycle arrest are common mechanisms of action for anti-cancer drugs.

A. Annexin V/PI Apoptosis Assay

The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[10][11] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11] PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).[12]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

B. Cell Cycle Analysis

Many anti-cancer agents exert their effects by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cell proliferation. Flow cytometry with PI staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

CellCycle_Workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining cluster_analysis Analysis cell_seeding Seed cells in 6-well plates treatment Treat with compound for 24-48h cell_seeding->treatment cell_harvesting Harvest and wash cells treatment->cell_harvesting fixation Fix cells in cold 70% ethanol cell_harvesting->fixation rnase_treatment Treat with RNase A fixation->rnase_treatment pi_staining Stain with Propidium Iodide rnase_treatment->pi_staining flow_cytometry Analyze by flow cytometry pi_staining->flow_cytometry data_analysis Determine cell cycle distribution flow_cytometry->data_analysis

Caption: Workflow for cell cycle analysis using PI staining.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells and wash them with PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[14]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade any RNA, which can also be stained by PI.[15]

  • PI Staining: Add PI staining solution to the cells and incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be represented as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated using appropriate software.

Data Presentation
Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Untreated)60.525.214.3
Compound (IC50) - 24h55.120.824.1
Compound (IC50) - 48h48.715.435.9

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate. By systematically evaluating its effects on cell viability, cytotoxicity, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential as an anti-cancer agent. The data generated from these assays will be instrumental in making informed decisions about the future direction of research, including further mechanistic studies, in vivo efficacy testing, and lead optimization.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Takara Bio. (n.d.). LDH Cytotoxicity Detection Kit. Retrieved from [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2140, 13-18. [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • iGEM. (n.d.). Passaging of HeLa cells. Retrieved from [Link]

  • Links, A. (n.d.). A549 Cell Subculture Protocol. Retrieved from [Link]

  • Farnham Lab. (n.d.). MCF-7 Cell Culture. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Nanopartikel.info. (n.d.). Culturing A549 cells. Retrieved from [Link]

  • protocols.io. (2017, June 4). Cell culture of 7721 or HeLa cells. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(4-fluoroanilino)-2-oxoacetate. Retrieved from [Link]

  • Crown Bioscience. (2022, July). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • University of Cambridge. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved from [Link]

  • Ubigene. (n.d.). Cell Use Instruction - Hela Cell Line. Retrieved from [Link]

  • Links, A. (n.d.). MCF-7 Culture Protocol. Retrieved from [Link]

  • ResearchGate. (2012, March 14). How to culture MCF7 cells?. Retrieved from [Link]

  • AACR Journals. (2014, May 1). Cancer Cell Lines for Drug Discovery and Development. Retrieved from [Link]

  • University of Leicester. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell Culture Protocols, HeLa and CHO cells Woods Hole Physiology Course, 2006. Retrieved from [Link]

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Comprehensive Cancer Cell Panel and In Vitro Oncology Screening Services. Retrieved from [Link]

  • Farnham Lab. (n.d.). MCF-7 Cell Culture and +/- estrogen treatment. Retrieved from [Link]

  • UCSC Genome Browser. (2008, August 27). Cell Growth Protocol for A549 Cell Line. Retrieved from [Link]

  • Ubigene. (n.d.). HeLa Cell Line User Guide. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate synthesis

Technical Support Center Topic: Optimizing the Synthesis of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate Introduction: The Challenge of High-Yield Amide Synthesis The synthesis of Ethyl 2-(2-benzoyl-4-chloroanilino)-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Topic: Optimizing the Synthesis of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate

Introduction: The Challenge of High-Yield Amide Synthesis

The synthesis of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate is a critical acylation reaction, typically achieved by reacting 2-amino-5-chlorobenzophenone with ethyl oxalyl chloride. This molecule serves as a key intermediate in the development of various pharmaceutical compounds. While the reaction appears straightforward—a classic nucleophilic acyl substitution—achieving consistently high yields (>90%) requires meticulous control over several experimental variables. Low yields are often traced back to competing side reactions, suboptimal reagent stoichiometry, or inadequate reaction conditions.

This guide provides a comprehensive troubleshooting framework and a series of frequently asked questions to empower researchers to diagnose and resolve common issues encountered during this synthesis. By understanding the causality behind each experimental choice, you can systematically optimize your protocol for maximal yield and purity.

Core Synthesis Pathway and Mechanism

The fundamental reaction is the N-acylation of the primary amine, 2-amino-5-chlorobenzophenone, with the highly reactive acyl chloride, ethyl oxalyl chloride. This reaction is a variant of the well-established Schotten-Baumann reaction, which utilizes a base to neutralize the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion.[1][2][3]

Reaction Scheme: 2-amino-5-chlorobenzophenone + Ethyl oxalyl chloride → Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate + HCl

The mechanism proceeds via a nucleophilic attack of the aniline's nitrogen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of the chloride ion.[4][5]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products & Intermediates Aniline 2-Amino-5-chlorobenzophenone Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack AcylChloride Ethyl Oxalyl Chloride AcylChloride->Tetrahedral Product Target Amide Tetrahedral->Product Elimination of Cl- HCl HCl Product->Product Base Base (e.g., Pyridine) Base->Product

Caption: Nucleophilic acyl substitution mechanism.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is significantly lower than expected (<70%). What are the primary factors to investigate?

A low yield is a systemic problem that requires a logical, step-by-step diagnosis. The following workflow outlines the most critical parameters to check. The most common culprits are the quality and handling of the acylating agent and improper control of reaction conditions.

Troubleshooting_Workflow Start Low Yield Reported CheckReagents 1. Verify Reagent Quality Start->CheckReagents Reagent1 Is Ethyl Oxalyl Chloride fresh? (Highly moisture-sensitive) CheckReagents->Reagent1 Reagent2 Is the aniline starting material pure? CheckReagents->Reagent2 Reagent3 Is the solvent anhydrous? CheckReagents->Reagent3 CheckConditions 2. Review Reaction Conditions Cond1 Was the reaction kept cool during initial addition? (0-5 °C) CheckConditions->Cond1 Cond2 Is the base appropriate and quantity correct? (1.1-1.5 eq.) CheckConditions->Cond2 Cond3 Was the reaction time sufficient? CheckConditions->Cond3 CheckWorkup 3. Analyze Work-up & Purification Workup1 Was the product lost during aqueous washes? CheckWorkup->Workup1 Workup2 Is the recrystallization or chromatography protocol optimized? CheckWorkup->Workup2 Reagent1->CheckConditions Reagent2->CheckConditions Reagent3->CheckConditions Cond1->CheckWorkup Cond2->CheckWorkup Cond3->CheckWorkup End Systematically Optimize & Retest Workup1->End Workup2->End

Caption: Systematic workflow for troubleshooting low yields.

Q2: I'm observing a significant amount of a water-soluble byproduct and my acylating agent seems to be consumed rapidly. What is happening?

This is a classic sign of acyl chloride hydrolysis. Ethyl oxalyl chloride is highly reactive and readily hydrolyzes upon contact with water to form oxalic acid and ethanol, consuming your reagent and generating acidic impurities.[6]

Causality:

  • Moisture Contamination: The primary cause is the presence of water in the reaction solvent, on the glassware, or in the starting amine.

  • Atmospheric Moisture: Performing the reaction open to the air, especially on a humid day, can introduce sufficient moisture to cause significant hydrolysis.

Solutions:

  • Ensure Anhydrous Conditions: Use a solvent freshly distilled from a suitable drying agent or from a commercially sealed bottle rated for anhydrous reactions. Dry all glassware in an oven (e.g., at 120 °C for several hours) and cool it under a stream of inert gas (nitrogen or argon) before use.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the flask.

  • Correct Order of Addition: Dissolve the 2-amino-5-chlorobenzophenone and the base (e.g., pyridine) in the anhydrous solvent first. Then, add the ethyl oxalyl chloride solution dropwise. This ensures the more nucleophilic amine is ready to react immediately, outcompeting residual water molecules.

Q3: The reaction is sluggish, and TLC analysis shows a large amount of unreacted 2-amino-5-chlorobenzophenone even after several hours. How can I drive the reaction to completion?

Incomplete conversion points to issues with reactivity or stoichiometry.

Causality:

  • Insufficient Base: The reaction generates one equivalent of HCl. If the base is not present in at least a stoichiometric amount (and preferably a slight excess), the HCl will protonate the starting aniline, rendering its lone pair non-nucleophilic and effectively halting the reaction.

  • Low Temperature: While the initial addition should be done at a low temperature (0-5 °C) to control the exothermic reaction, the reaction may require warming to room temperature to proceed to completion at a reasonable rate.[]

  • Poor Reagent Quality: An older or partially hydrolyzed stock of ethyl oxalyl chloride will have a lower effective concentration, leading to incomplete reaction.

Solutions:

  • Verify Base Stoichiometry: Use at least 1.1 equivalents of a suitable base like pyridine or triethylamine. This ensures all generated HCl is neutralized and maintains the nucleophilicity of the aniline.[][8]

  • Temperature Adjustment: After the dropwise addition of the acyl chloride at 0-5 °C, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting aniline spot disappears.

  • Use Fresh Acyl Chloride: If possible, use a freshly opened bottle of ethyl oxalyl chloride or distill the reagent before use to ensure maximum reactivity.

Frequently Asked Questions (FAQs) for Protocol Optimization

Q: What is the optimal Base/Aniline/Acyl Chloride molar ratio?

The stoichiometry is critical. The aniline and acyl chloride are typically used in a near 1:1 ratio, with a slight excess of the acyl chloride to ensure full conversion of the more valuable aniline. The base must be in excess relative to the generated HCl.

ReagentMolar EquivalentsRationale
2-Amino-5-chlorobenzophenone1.0Limiting reagent.
Ethyl Oxalyl Chloride1.1 - 1.2A slight excess drives the reaction to completion. A large excess can lead to side products.
Base (Pyridine/Triethylamine)1.2 - 1.5Must be sufficient to neutralize all generated HCl and catalyze the reaction.
Q: Which solvent is best for this reaction?

The ideal solvent should be aprotic, inert to the reactants, and capable of dissolving the starting materials.

  • Dichloromethane (DCM): Highly recommended. It has excellent solubility for the reactants and the resulting product, is aprotic, and has a low boiling point, making it easy to remove during work-up.[9]

  • Toluene: A good alternative, especially if a higher reaction temperature is desired after the initial addition.

  • Tetrahydrofuran (THF): Can be used, but must be rigorously dried as it is often stabilized with water.

  • Ethers (e.g., Diethyl Ether): Generally suitable, but the solubility of the starting aniline may be lower compared to DCM.[]

Q: How should I purify the final product for the highest purity?

The crude product is often contaminated with excess reagents and the hydrochloride salt of the base. A combination of aqueous work-up and recrystallization is typically effective.

  • Aqueous Work-up: After the reaction is complete, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.

  • Recrystallization: This is the most effective method for achieving high purity. Suitable solvent systems include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.

Optimized Experimental Protocol

This protocol incorporates the best practices discussed above and is based on established procedures.[9]

Materials:

  • 2-Amino-5-chlorobenzophenone (1.0 eq)

  • Ethyl oxalyl chloride (1.15 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl, Saturated NaHCO₃, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Recrystallization solvent (e.g., Ethanol)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add 2-amino-5-chlorobenzophenone (1.0 eq) and anhydrous DCM to a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add pyridine (1.5 eq) to the solution and cool the flask to 0-5 °C in an ice bath.

  • Acylation: In a separate flask, dissolve ethyl oxalyl chloride (1.15 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled aniline solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching & Work-up: Once the starting material is consumed, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to yield Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate as a pure solid.

References

  • Organic Syntheses Procedure. 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Available from: [Link]

  • ResearchGate. (2018). An improved method of amide synthesis using acyl chlorides. Available from: [Link]

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Available from: [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Available from: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available from: [Link]

  • YouTube. (2019). synthesis of amides from acid chlorides. Available from: [Link]

  • Google Patents. US3136815A - Amino substituted benzophenone oximes and derivatives thereof.
  • Wikipedia. 2-Amino-5-chlorobenzophenone. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate

Welcome to the technical support center for the synthesis of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Synthesis Overview

The synthesis of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate is a critical step in the preparation of various pharmaceutically relevant compounds. The primary route involves the N-acylation of 2-amino-5-chlorobenzophenone with an appropriate acylating agent, typically ethyl chlorooxoacetate (ethyl oxalyl chloride). While seemingly straightforward, this reaction is prone to several challenges that can impact yield and purity. Understanding the nuances of the reagents and reaction conditions is paramount for success.

The core reaction is the nucleophilic attack of the amino group of 2-amino-5-chlorobenzophenone on the highly electrophilic carbonyl carbon of ethyl chlorooxoacetate. The presence of a base is typically required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Scheme```dot

digraph "Reaction_Scheme" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

}

Caption: Step-by-step experimental workflow.

Detailed Protocol
  • Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reactant Loading: To the flask, add 2-amino-5-chlorobenzophenone (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of aniline). Stir until fully dissolved.

  • Base Addition: Add triethylamine (1.1 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0-5°C using an ice-water bath.

  • Acylating Agent Addition: Dissolve ethyl chlorooxoacetate (1.05 eq.) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acylating agent dropwise to the reaction mixture over 15-20 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC.

  • Workup: Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography using a hexane/ethyl acetate gradient.

Recommended Reaction Parameters
ParameterRecommended ValueRationale
Solvent Anhydrous DichloromethaneGood solubility for reactants, inert.
Base Triethylamine or PyridineNon-nucleophilic, effectively scavenges HCl.
Equivalents of Base 1.1 - 1.2 eq.Ensures complete neutralization of HCl and drives the reaction forward.
Equivalents of Acylating Agent 1.05 - 1.1 eq.Slight excess ensures complete consumption of the aniline without promoting di-acylation.
Temperature 0-5°C (addition), then RTControls initial exotherm, then allows for a reasonable reaction rate.
Reaction Time 2 - 6 hoursTypically sufficient for completion; monitor by TLC.

References

  • ResearchGate. A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Available from: [Link]

  • NIH. Direct amination of γ-halo-β-ketoesters with anilines. Available from: [Link]

  • SciForum. Reactions of Acetoacetates With Electron-deficient Anilines. Available from: [Link]

  • PrepChem. Synthesis of 2-Ethyl-4-chloroaniline. Available from: [Link]

  • ACS Publications. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Available from: [Link]

  • PubMed. N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. Available from: [Link]

Troubleshooting

Technical Support Center: Purification of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate

This guide provides in-depth troubleshooting and procedural support for the purification of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate (CAS No. 19144-20-8).[1][2] As a key intermediate in pharmaceutical research, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and procedural support for the purification of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate (CAS No. 19144-20-8).[1][2] As a key intermediate in pharmaceutical research, achieving high purity is critical for downstream applications. This document is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during the purification of this molecule.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues observed during the post-synthesis workup and purification of the target compound.

Q1: My crude product is a persistent oil or sticky gum, but I expect a solid. What's causing this?

A: This is a frequent issue and typically points to one of two causes:

  • Residual Solvent: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) or workup (e.g., ethyl acetate) can be difficult to remove completely, leaving an oily residue. Ensure you are using a high-vacuum pump and consider gently heating the flask (e.g., 40-50 °C) to facilitate solvent evaporation.

  • Oily Impurities: The presence of unreacted starting materials or low-molecular-weight byproducts can act as a eutectic mixture, depressing the melting point of your product and preventing crystallization. An initial trituration can be effective. Try stirring the crude oil with a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether. This will often wash away oily impurities, causing your product to precipitate as a solid.

Q2: My final yield is significantly lower than expected after purification. Where could my product be going?

A: Product loss during purification is common and can be attributed to several factors:

  • Hydrolysis: The ethyl ester and amide functionalities in the molecule are susceptible to hydrolysis, especially if exposed to acidic or basic conditions during workup or chromatography.[3] The use of acidic silica gel can sometimes lead to degradation on the column. If you suspect this, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%).

  • Improper Recrystallization Solvent Choice: If the product is too soluble in your chosen recrystallization solvent, even at low temperatures, recovery will be poor. Conversely, if it is not soluble enough at high temperatures, you may lose a significant portion that remains undissolved with the impurities.

  • Irreversible Adsorption to Silica: Highly polar compounds can sometimes bind irreversibly to silica gel. While this specific molecule is of moderate polarity, ensure you are not using an overly non-polar eluent, which can cause the compound to remain at the origin of the column.

Q3: My TLC plate of the crude reaction mixture shows multiple spots. What are the likely identities of these impurities?

A: A typical impurity profile on a TLC plate (eluting with a moderately polar solvent system like 3:1 Hexanes:Ethyl Acetate) might include:

  • Spot with Highest Rf: This is often the less polar starting material, 2-amino-5-chlorobenzophenone.

  • Main Product Spot: Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate.

  • Spot with Lower Rf: This could be the hydrolyzed carboxylic acid byproduct, 2-(2-benzoyl-4-chloroanilino)-2-oxoacetic acid, which is more polar due to the free carboxylic acid group.

  • Baseline Spot (Rf = 0): Very polar impurities or salts. If the reaction was quenched with a base, you might have inorganic salts that will remain at the baseline.

Q4: The purified product has a dark color (e.g., brown or dark yellow). How can I obtain a colorless or pale-yellow solid?

A: Dark colors typically arise from high-molecular-weight, highly conjugated impurities.

  • Activated Carbon (Charcoal): During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount of activated carbon. The colored impurities will adsorb to the carbon surface. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon, and then allow the filtrate to cool and crystallize. Use charcoal sparingly, as it can also adsorb some of your desired product.

  • Column Chromatography: A well-run silica gel column is often very effective at separating colored impurities from the main product.[4]

Section 2: Purification Strategy Selection

The choice between column chromatography and recrystallization depends on the purity of your crude product. A preliminary TLC analysis is essential for making this decision. The following workflow provides a logical approach to selecting your purification method.

G CrudeProduct Crude Product AssessPurity Assess Purity by TLC CrudeProduct->AssessPurity Recrystallization Proceed with Recrystallization AssessPurity->Recrystallization  Main spot >90% pure  Minor, well-separated impurities ColumnChrom Perform Column Chromatography AssessPurity->ColumnChrom  Multiple spots  Impurities close to product R_f TriturateWash Triturate or Wash Crude Solid AssessPurity->TriturateWash  Significant baseline or  very high R_f impurities OptimizeChrom Optimize TLC Solvent System AssessPurity->OptimizeChrom  Poor spot separation (streaking) PureProduct Pure Product Recrystallization->PureProduct ColumnChrom->PureProduct TriturateWash->AssessPurity Re-assess OptimizeChrom->ColumnChrom Use optimized system

Caption: Decision workflow for selecting a purification method.

Section 3: Detailed Purification Protocols

These protocols provide standardized, step-by-step procedures for the most common and effective purification techniques for this compound.

Protocol 3.1: Purification by Silica Gel Column Chromatography

This method is ideal for crude material containing multiple impurities or impurities with similar polarity to the product.

  • TLC Analysis & Solvent System Selection:

    • Develop a TLC solvent system that provides good separation and an Rf value for the product of ~0.25-0.35. A good starting point is a mixture of Hexanes and Ethyl Acetate.

    • Test various ratios. If the compound is not moving, consider a more polar system like Dichloromethane (DCM) and Ethyl Acetate.

Solvent System (v/v) Typical Application Notes
4:1 Hexane:Ethyl AcetateGood starting point for initial TLC.May be too non-polar; product may have a low Rf.
2:1 Hexane:Ethyl AcetateOften provides optimal Rf for elution.Balances speed and separation.
1:1 Hexane:Ethyl AcetateUse if the product is still not eluting well.Increases elution speed but may reduce separation from polar impurities.
9:1 DCM:Ethyl AcetateAlternative system if Hexane:EtOAc fails.Good for resolving spots with similar polarity in hydrocarbon systems.
  • Column Packing:

    • Select a column with an appropriate diameter (rule of thumb: 20:1 to 40:1 ratio of silica gel weight to crude product weight).

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 4:1 Hexane:EtOAc).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks form.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (~2-3x the weight of your product) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the absolute minimum volume of the eluent and carefully pipette it onto the top of the column. This is faster but can lead to broader bands and poorer separation.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system, collecting fractions in test tubes.

    • Monitor the elution process by TLC, spotting every few fractions on the same plate to identify which contain your purified product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Protocol 3.2: Purification by Recrystallization

This method is highly effective if the crude product is already >90% pure. A related compound has been successfully recrystallized from dichloromethane.[5]

  • Solvent Selection:

    • The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

    • Test small amounts of your product in various solvents: Ethanol, Isopropanol, Ethyl Acetate, Dichloromethane, or a co-solvent system like Ethanol/Water or DCM/Hexane.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent dropwise while heating (e.g., on a hotplate) and stirring until the solid just dissolves. Do not add a large excess of solvent.

    • If the solution is colored, this is the point to add activated carbon and perform a hot filtration (see FAQ Q4).

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger crystals.

    • Once crystals have formed, cool the flask further in an ice bath for 15-30 minutes to maximize precipitation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals under high vacuum.

Section 4: Advanced Troubleshooting

Q: My compound is streaking badly on the TLC plate and I'm getting poor recovery from the column. What is happening?

A: This is a classic sign of decomposition on silica gel. The amide and ester groups can be sensitive to the acidic nature of standard silica.

  • Solution 1: Neutralize the Silica. Before packing your column, prepare your eluent with 0.5% triethylamine (NEt3). Use this basic eluent to slurry, pack, and run the column. The NEt3 will neutralize the acidic sites on the silica, preventing degradation.

  • Solution 2: Switch the Stationary Phase. If the problem persists, consider using a less acidic stationary phase, such as neutral alumina. You will need to re-optimize your solvent system for alumina, as its elution characteristics differ from silica.

Section 5: Safety & Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors. Related oxoacetate compounds are listed as potential skin and respiratory irritants.[3]

  • Consult the Safety Data Sheet (SDS) for any known hazards of the reagents and solvents used.

References

  • efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. (n.d.). Beilstein Journals. Retrieved January 25, 2026, from [Link]

  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. (2022, January 5). Retrieved January 25, 2026, from [Link]

  • Ethyl 2-(4-fluoroanilino)-2-oxoacetate. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Supporting Information for "Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates". (n.d.). Beilstein Journals. Retrieved January 25, 2026, from [Link]

  • Ethyl 2-chloro-2-oxoacetate. (n.d.). Oakwood Chemical. Retrieved January 25, 2026, from [Link]

  • Ethyl N-(2-benzoyl-4-chlorophenyl)ethanecarboximidate. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. (2025, August 4). ResearchGate. Retrieved January 25, 2026, from [Link]

  • CN105061210A - Preparation method for ethyl 2-chloroacetoacetate. (n.d.). Google Patents.
  • Glycine, N-(2-benzoyl-4-chlorophenyl)-, ethyl ester. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Ethyl 2-[4-(4-benzoylphenoxy)phenyl]-2-oxoacetate. (2026, January 18). PubChem. Retrieved January 25, 2026, from [Link]

  • Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Ethyl 2-(2-carbamoyl-4-chloroanilino)-2-oxoacetate. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

Sources

Optimization

Technical Support Center: Scale-up Synthesis of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate. This guide is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important acylation reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your process.

The synthesis involves the N-acylation of 2-amino-5-chlorobenzophenone with a reactive ethyl oxalyl species, typically ethyl oxalyl chloride. While straightforward on a lab scale, scaling this process introduces challenges related to reaction control, impurity profiles, and product isolation.

General Reaction Scheme

The core transformation is the formation of an amide bond between the aniline nitrogen of 2-amino-5-chlorobenzophenone and the acyl chloride of the ethyl oxalyl moiety.

General Reaction Scheme for the synthesis of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate

Troubleshooting Guide: Common Scale-up Issues

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is low, and analysis shows a significant amount of unreacted 2-amino-5-chlorobenzophenone. What are the likely causes and solutions?

Answer: Low conversion is a frequent scale-up issue, often stemming from several factors:

  • Inadequate HCl Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. On a larger scale, localized concentration gradients can exacerbate this issue.

    • Solution: Employ at least 1.1 to 1.2 equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The base must be added before the acylating agent. Ensure efficient stirring to maintain homogeneity.

  • Hydrolysis of the Acylating Agent: Ethyl oxalyl chloride is highly moisture-sensitive. Any water present in the solvent, starting materials, or reaction vessel will rapidly hydrolyze it to ethyl oxalyl acid, which is unreactive under these conditions.

    • Solution: Use anhydrous solvents (e.g., dichloromethane, toluene, or ethyl acetate dried over molecular sieves). Ensure the starting 2-amino-5-chlorobenzophenone is thoroughly dried. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Steric Hindrance: The aniline in 2-amino-5-chlorobenzophenone is ortho-substituted with a bulky benzoyl group, which sterically hinders the approach of the acylating agent.

    • Solution: While you cannot change the molecule, you can influence the reaction kinetics. Running the reaction at a slightly elevated temperature (e.g., room temperature after initial addition at 0 °C) for an extended period (monitor by TLC/HPLC) can help drive the reaction to completion.

  • Poor Temperature Control: Adding the acylating agent too quickly on a large scale can cause an uncontrolled exotherm. This can lead to side reactions and degradation of both the starting material and the product.

    • Solution: Maintain a controlled internal temperature of 0-5 °C during the addition of ethyl oxalyl chloride. The addition should be done dropwise, and the rate adjusted based on the reactor's ability to dissipate heat.

Question 2: My final product is difficult to purify and contains several persistent impurities. What are they and how can I prevent them?

Answer: Impurity formation is a critical challenge in scaling up. The most common impurities and their mitigation strategies are outlined below.

Impurity NameStructureOriginPrevention & Mitigation Strategy
N,N-Diacylated Product The aniline nitrogen is acylated twice.Use of excess acylating agent or poor dispersion, leading to localized high concentrations.Strictly control stoichiometry. Add the ethyl oxalyl chloride (1.0-1.05 equivalents) slowly and sub-surface to a well-stirred solution of the aniline and base.
Ethyl Oxalate (COOEt)₂Formed from the reaction of ethyl oxalyl chloride with any residual ethanol in the system or from certain decomposition pathways.Ensure all reagents and solvents are free from ethanol. This impurity can often be removed during aqueous work-up or recrystallization.
Unreacted Starting Material 2-amino-5-chlorobenzophenoneIncomplete reaction (see Question 1).Optimize reaction conditions for full conversion. Can be removed via column chromatography or careful recrystallization, as its polarity is significantly different from the product.
Hydrolysis Products Ethyl oxalyl acid, 2-amino-5-chlorobenzophenone hydrochloridePresence of moisture.Maintain strict anhydrous conditions. Acidic impurities are easily removed with a mild aqueous base wash (e.g., NaHCO₃ solution) during work-up.[1][2]

Question 3: The reaction generates a thick slurry that is difficult to stir. How can I manage this?

Answer: The formation of triethylamine hydrochloride (Et₃N·HCl) as a byproduct is the primary cause of slurry formation, as it often has low solubility in common organic solvents like dichloromethane or toluene.

  • Solvent Choice: Consider using a solvent in which the hydrochloride salt has slightly better solubility, or a higher volume of the current solvent. However, this increases processing volume.

  • Stirring and Baffling: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., a paddle or anchor stirrer) and baffles to ensure efficient mixing of the solid and liquid phases.

  • Temperature: In some cases, a slight increase in reaction temperature (e.g., to 20-25 °C after the addition is complete) can improve the solubility of the salt and ease stirring.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for scale-up? A: Dichloromethane (DCM) is commonly used due to its inertness and ability to dissolve the starting materials. However, its low boiling point can be a challenge for temperature control on a large scale. Toluene is a good alternative with a higher boiling point, but the product and byproducts may have different solubility profiles. Ethyl acetate is another option, but one must be cautious about potential transesterification side reactions if the reaction is run at elevated temperatures for extended periods.

Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is an excellent in-process control. Use a mobile phase like 3:1 Hexanes:Ethyl Acetate. The product will have a higher Rf value than the highly polar 2-amino-5-chlorobenzophenone. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q: What are the critical safety precautions when handling ethyl oxalyl chloride or oxalyl chloride? A: Oxalyl chloride and its derivatives are highly toxic, corrosive, and moisture-sensitive.

  • Handling: Always handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Quenching: Never quench with water directly, as this produces toxic CO and HCl gas. Excess reagent should be quenched by slow addition to a cooled, stirred solution of a nucleophilic solvent like methanol or isopropanol to form the less reactive diester.[3]

  • Storage: Store in a cool, dry place under an inert atmosphere.

Protocols and Procedures

Protocol 1: Scale-up Synthesis (100g Scale)

This protocol is a representative procedure and should be adapted based on your specific equipment and safety protocols.

  • Reactor Setup: Charge a 2L, 4-necked, jacketed reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and dropping funnel.

  • Reagent Charging:

    • Charge the reactor with 2-amino-5-chlorobenzophenone (100 g, 0.43 mol).[4]

    • Add anhydrous dichloromethane (1 L).

    • Stir the mixture to obtain a clear solution.

    • Add triethylamine (60 mL, 0.43 mol, 1.0 equiv.). Note: Some protocols may call for a slight excess of base.

  • Cooling: Cool the reactor contents to an internal temperature of 0-5 °C using a circulating chiller.

  • Addition of Acylating Agent:

    • Charge the dropping funnel with ethyl oxalyl chloride (59 g, 0.43 mol, 1.0 equiv.) dissolved in anhydrous dichloromethane (200 mL).

    • Add the ethyl oxalyl chloride solution dropwise to the reactor over 1.5-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction:

    • Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour.

    • Let the reaction slowly warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting aniline.

  • Work-up:

    • Cool the reaction mixture back to 10-15 °C.

    • Slowly add 500 mL of deionized water to quench the reaction.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

      • 5% aqueous NaHCO₃ solution (2 x 300 mL) to remove acidic impurities.

      • Saturated aqueous NaCl (brine) solution (1 x 300 mL) to aid in layer separation and remove bulk water.[1]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure on a rotary evaporator to yield the crude product, typically as a solid or thick oil.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Ethanol or a mixed solvent system like ethyl acetate/heptane is often effective.

  • Procedure:

    • Transfer the crude product to an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of hot ethanol (or ethyl acetate) to dissolve the solid completely.

    • If using a mixed solvent system, add heptane dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the purified solid by vacuum filtration, wash the filter cake with a small amount of cold solvent, and dry under vacuum.

Visual Workflow and Logic Diagrams

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Prep Reactor Setup (Inert Atmosphere) Reagents Charge Aniline & Anhydrous Solvent Prep->Reagents Base Add Base (e.g., TEA) Reagents->Base Cool Cool to 0-5 °C Base->Cool Addition Slow Dropwise Addition of Ethyl Oxalyl Chloride Cool->Addition Stir Stir & Warm to RT Addition->Stir Monitor Monitor by TLC/HPLC Stir->Monitor Quench Aqueous Quench Monitor->Quench Wash Wash with NaHCO₃ & Brine Quench->Wash Dry Dry (Na₂SO₄) & Filter Wash->Dry Concentrate Concentrate in Vacuo Dry->Concentrate Recrystallize Recrystallize (e.g., Ethanol) Concentrate->Recrystallize DryFinal Dry Final Product Recrystallize->DryFinal

Troubleshooting_Logic cluster_yield Low Yield / Incomplete Rxn cluster_purity Impurity Issues Start Problem Encountered Yield_Q1 Check Moisture Content (Reagents/Solvents) Start->Yield_Q1 Purity_Q1 Diacylation Detected? Start->Purity_Q1 Yield_Q2 Verify Base Stoichiometry (>=1.1 eq.) Yield_Q1->Yield_Q2 [Dry] Action_Moisture Action: Use Anhydrous Solvents & Reagents Yield_Q1->Action_Moisture [Wet] Yield_Q3 Review Addition Rate & Temperature Control Yield_Q2->Yield_Q3 [Correct] Action_Base Action: Increase Base Equivalents Yield_Q2->Action_Base [Low] Action_Temp Action: Slow Addition, Maintain Cooling Yield_Q3->Action_Temp [Too Fast/ High Temp] Purity_Q2 Starting Material Left? Purity_Q1->Purity_Q2 [No] Action_Stoich Action: Reduce Acyl Chloride Equivalents to 1.0 Purity_Q1->Action_Stoich [Yes] Action_Time Action: Increase Rxn Time or Temperature Purity_Q2->Action_Time [Yes]

References
  • CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents.

  • Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate - Organic Syntheses Procedure.

  • Substrate scope. a aOxalyl chloride protection of anilines was carried... - ResearchGate.

  • US2816140A - Process for the production of oxalyl chloride - Google Patents.

  • Technical Support Center: Purification Strategies for Reactions Involving Ethyl 2-Chloroacetoacetate - Benchchem.

  • (PDF) Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer - ResearchGate.

  • CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone - Google Patents.

  • Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap.

  • Benzyl Chloride-impurities - Pharmaffiliates.

  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines .

  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines - Beilstein Journals.

  • A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban - ResearchGate.

  • DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY - Rasayan Journal of Chemistry.

  • Oxalyl chloride - Sciencemadness Wiki.

  • 2 - Asian Journal of Organic & Medicinal Chemistry .

  • Removing oxalyl chloride from acid chloride intermediate in ester formation - Reddit.

  • 2-Amino-5-chlorobenzophenone - Wikipedia.

  • 3 - Organic Syntheses Procedure .

  • Supporting Information Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylatesb - Beilstein Journals.

  • CN102731298A - Method for purifying ethyl acetate - Google Patents.

  • 19144-20-8(ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate) - ChemicalBook.

  • Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides | ACS Omega - ACS Publications.

  • Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate | C17H14ClNO4 | CID 620987 - PubChem.

Sources

Troubleshooting

Proper storage and handling to prevent degradation of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate

Technical Support Center: Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 2-(2-benzoyl-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate (EBC). The following troubleshooting guides and FAQs are designed to ensure the stability and proper handling of this compound, preventing its degradation and ensuring experimental reproducibility.

Section 1: Understanding the Stability of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate

Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate is a complex molecule with several functional groups that can be susceptible to degradation under improper storage or handling conditions. Understanding the chemical nature of these groups is paramount to preventing unwanted side reactions and ensuring the integrity of your experimental results. The primary points of vulnerability in the molecule are the ester, the amide, and the benzophenone moiety.

Key Structural Features and Potential Degradation Pathways:

  • Ethyl Ester: The ethyl ester group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and ethanol. This reaction can be catalyzed by both acids and bases.

  • Amide Linkage: The anilino-oxoacetate linkage, which is an amide, can also undergo hydrolysis, although generally under more forceful conditions than ester hydrolysis.

  • Benzophenone Moiety: The benzophenone group is known to be photosensitive. Upon exposure to ultraviolet (UV) light, it can absorb energy and undergo photochemical reactions, leading to degradation of the molecule.[1][2][3]

  • Halogenated Aromatic Ring: The chlorinated benzene ring is generally stable but can influence the reactivity of the rest of the molecule.

Below is a diagram illustrating the potential degradation pathways:

cluster_storage Improper Storage & Handling cluster_degradation Degradation Pathways Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate Hydrolysis Hydrolysis Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate->Hydrolysis Photodegradation Photodegradation Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate->Photodegradation Thermal Decomposition Thermal Decomposition Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate->Thermal Decomposition Moisture/Humidity Moisture/Humidity Moisture/Humidity->Hydrolysis leads to Light Exposure (UV) Light Exposure (UV) Light Exposure (UV)->Photodegradation induces High Temperature High Temperature High Temperature->Thermal Decomposition causes Contaminants (Acids/Bases) Contaminants (Acids/Bases) Contaminants (Acids/Bases)->Hydrolysis catalyzes

Caption: Potential Degradation Pathways for EBC.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate should be stored in a cool, dry, and dark environment. Based on safety data sheets for analogous compounds, the following conditions are recommended[4][5]:

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Minimizes thermal degradation and slows down potential hydrolytic reactions.
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidation and moisture.
Light Amber vial or light-blocking containerPrevents photodegradation from UV light exposure.[1][2][3]
Container Tightly sealedPrevents moisture from the air from causing hydrolysis.

Q2: I've noticed a change in the color of my compound. What could be the cause?

A2: A color change, such as yellowing, is often an indicator of degradation. The most likely cause is exposure to light, leading to photodegradation of the benzophenone moiety. It could also be a result of slow decomposition due to exposure to air or moisture over time. If you observe a color change, it is advisable to verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR) before proceeding with your experiment.

Q3: Can I store this compound in a solution?

A3: Storing Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate in solution is generally not recommended for long periods due to the increased risk of degradation, particularly hydrolysis. If you must prepare a stock solution, adhere to the following best practices:

  • Solvent Choice: Use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or acetonitrile). Avoid protic solvents like methanol or ethanol if long-term storage is intended, as they can participate in transesterification or hydrolysis.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation: Prepare solutions fresh whenever possible to ensure the highest purity for your experiments.

Q4: What are the signs of degradation I should look for in my experimental results?

A4: Degradation of the compound can manifest in several ways in your experimental data:

  • Inconsistent Results: High variability between replicate experiments.

  • Decreased Potency/Activity: If the compound is a bioactive molecule, its degradation will lead to a lower than expected biological effect.

  • Appearance of Unexpected Peaks: In analytical techniques like HPLC or LC-MS, the presence of new peaks that are not the parent compound indicates the formation of degradation products.

  • Changes in Physical Properties: Alterations in solubility or melting point.

Section 3: Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered when working with Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate.

Observed Issue Potential Cause Recommended Action
Low or no biological activity in an assay. Degradation of the compound due to improper storage or handling.1. Verify the purity of the solid compound and/or stock solution using an analytical method (e.g., HPLC-UV, LC-MS). 2. Prepare a fresh stock solution from a new or properly stored batch of the compound. 3. Review your experimental protocol to ensure there are no steps that could induce degradation (e.g., prolonged exposure to high temperatures, incompatible buffers).
Extra peaks in HPLC/LC-MS analysis. The compound has degraded into one or more byproducts.1. Identify the likely degradation pathway based on the experimental conditions (e.g., presence of water suggests hydrolysis, exposure to light suggests photodegradation). 2. If hydrolysis is suspected, check the pH of your solutions.[6][7][8] 3. If photodegradation is suspected, ensure all handling steps are performed under low-light conditions and use amber vials.[1][2][3]
Compound is difficult to dissolve. The compound may have degraded to a less soluble byproduct.1. Confirm the identity and purity of the compound. 2. Attempt to dissolve a small amount in a range of recommended solvents to find the most suitable one. 3. Gentle warming and sonication may aid dissolution, but avoid excessive heat to prevent thermal degradation.[9]

Section 4: Experimental Protocols

Protocol 1: Recommended Procedure for Preparing a Stock Solution

This protocol outlines the steps for preparing a stock solution of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate with minimal risk of degradation.

  • Preparation:

    • Allow the container of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

    • Perform all weighing and dissolution steps in a controlled environment with low humidity and under dim light.

  • Weighing:

    • Accurately weigh the desired amount of the compound using an analytical balance.

  • Dissolution:

    • Add the appropriate volume of anhydrous, aprotic solvent (e.g., DMSO) to the solid compound.

    • Vortex or sonicate at room temperature until the solid is completely dissolved. Avoid heating.

  • Storage:

    • Dispense the stock solution into single-use aliquots in amber, tightly sealed vials.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Workflow for Purity Assessment by HPLC

This workflow provides a general method for assessing the purity of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate.

A Prepare Sample: Dissolve compound in mobile phase or compatible solvent. B HPLC System Setup: - C18 reverse-phase column - UV detector (monitor at λmax of benzophenone chromophore) - Gradient elution (e.g., Water/Acetonitrile with 0.1% TFA) A->B C Inject Sample B->C D Data Acquisition: Record chromatogram. C->D E Data Analysis: - Integrate peak areas. - Calculate purity as: (Area of main peak / Total area of all peaks) x 100% D->E

Caption: HPLC Purity Assessment Workflow.

References

  • Synquest Labs. (n.d.). Ethyl 2-(4-fluoroanilino)-2-oxoacetate Safety Data Sheet.
  • Synquest Labs. (n.d.). Ethyl 2-chloro-2-oxoacetate Safety Data Sheet.
  • PubChem. (n.d.). Ethyl 2-(4-fluoroanilino)-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. DOI:10.1039/D5EM00292C
  • Baria, B. (2022, March 30). Hydrolysis of Ethyl Aceto Acetate (EAA). YouTube. Retrieved from [Link]

  • Indian Academy of Sciences. (1985). Thermal decomposition of some nitroanilinoacetic acids. Journal of Chemical Sciences, 95(3), 309-314.
  • ResearchGate. (n.d.). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. Retrieved from [Link]

  • Rao, K. U. B., & Yoganarasimhan, S. R. (1985). Thermal decomposition of 2,4,N-trinitro anilino acetic acid and its esters. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(3), 309–314.
  • Chemboost : chemistry classes. (2023, July 8). Hydrolysis of ethyl acetate | Pseudo unimolecular reactions | Chemical kinetics - Bsc 1st year. YouTube. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2003). Thermal Decomposition Kinetics of Anilino-p-chlorophenylglyoxime Complexes of Cobalt (II), Nickel (II) and Copper (II). Turkish Journal of Chemistry, 27(1), 1-10.
  • PubMed. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. Chemosphere, 144, 1850-1858. DOI: 10.1016/j.chemosphere.2015.12.068
  • Doubtnut. (2020, March 28). The hydrolysis of ethyl acetate is a reaction of :. YouTube. Retrieved from [Link]

Sources

Optimization

Identifying and removing impurities from synthesized Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate

Technical Support Center: Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate A Senior Application Scientist's Guide to Purification and Impurity Profiling Welcome to the technical support center for Ethyl 2-(2-benzoyl-4-ch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate

A Senior Application Scientist's Guide to Purification and Impurity Profiling

Welcome to the technical support center for Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate (CAS: 19144-20-8).[1] This guide is designed for researchers, medicinal chemists, and process development scientists who synthesize this important intermediate. The synthesis, while straightforward, can present challenges related to purity. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you identify, remove, and prevent impurities, ensuring the high quality required for subsequent synthetic steps.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification and analysis of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate.

Q1: What is the typical synthetic route and what are the most common impurities I should expect?

A1: The most common synthesis involves the N-acylation of 2-amino-5-chlorobenzophenone with an electrophilic two-carbon source, typically ethyl oxalyl chloride, in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.

The primary impurities stem from unreacted starting materials, side reactions, and subsequent degradation.

Impurity Class Specific Example(s) Origin
Starting Materials 2-amino-5-chlorobenzophenoneIncomplete reaction.
Ethyl oxalyl chlorideExcess reagent used in the reaction.
Reagent-Related Triethylamine hydrochlorideByproduct from the base scavenging HCl.
Side-Products Ethyl 2-hydroxy-2-oxoacetate (Ethyl oxomonate)Hydrolysis of ethyl oxalyl chloride from trace moisture.
N-(2-benzoyl-4-chlorophenyl)-2-hydroxy-2-oxoacetamideHydrolysis of the product's ethyl ester group.
Solvent-Related Dichloromethane, Toluene, Ethyl AcetateResidual solvents from the reaction or workup.
Q2: What is the general workflow for purifying the crude product after synthesis?

A2: A robust purification strategy is essential. The typical workflow involves an initial extractive workup followed by either recrystallization or column chromatography, depending on the impurity profile and required final purity.

Purification_Workflow RM Crude Reaction Mixture WU Aqueous Workup (e.g., NaHCO₃ wash) RM->WU CP Crude Product (Solid or Oil) WU->CP Recryst Recrystallization CP->Recryst If solid & moderately pure Chrom Column Chromatography CP->Chrom If oily or complex mixture Dry Drying under Vacuum Recryst->Dry Chrom->Dry Pure Pure Product (>98%) Dry->Pure Analysis Purity Analysis (HPLC, NMR, MS) Pure->Analysis NMR_Impurity_Logic Start Unexpected Peaks in ¹H NMR IsMultiplet Are peaks sharp singlets or complex multiplets? Start->IsMultiplet Singlet Sharp Singlets IsMultiplet->Singlet Singlets Multiplet Complex Multiplets IsMultiplet->Multiplet Multiplets Solvent Likely Residual Solvent (e.g., DCM ~5.3 ppm, EtOAc ~2.0, 4.1, 1.2 ppm) Singlet->Solvent Aromatic Peaks in 6.5-8.0 ppm range? Multiplet->Aromatic SM Likely Unreacted 2-amino-5-chlorobenzophenone Aromatic->SM Yes Other Other Impurity (e.g., hydrolyzed product) Aromatic->Other No

Sources

Troubleshooting

Technical Support Center: Green Synthesis of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate

Welcome to the technical support center for the green synthesis of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals, providing in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the green synthesis of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is on modern, environmentally conscious synthetic approaches that prioritize efficiency, safety, and sustainability.

Section 1: The Rationale for Greener Synthesis

The traditional synthesis of N-aryl oxamates often involves chlorinated solvents, extended reaction times at elevated temperatures, and potentially hazardous reagents. Green chemistry principles encourage the use of alternative energy sources like microwave and ultrasound, solvent-free conditions, and catalysts that are efficient and easily recyclable. These approaches not only reduce the environmental impact but can also lead to significant improvements in reaction rates and yields.[1][2][3] This guide will focus on a microwave-assisted, solvent-free approach for the synthesis of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate, a key intermediate in various synthetic pathways.

Section 2: Proposed Green Synthesis Workflow

The following workflow outlines a microwave-assisted, solvent-free approach for the N-acylation of 2-amino-5-chlorobenzophenone.

Green Synthesis Workflow cluster_prep Preparation cluster_reaction Microwave-Assisted Reaction cluster_workup Work-up and Purification Reactant_Prep Reactant Preparation: - 2-amino-5-chlorobenzophenone - Ethyl oxalyl chloride - Acid scavenger (e.g., pyridine, optional) Mixing Mixing of Reactants (Solvent-free) Reactant_Prep->Mixing Microwave_Irradiation Microwave Irradiation (Controlled Temperature & Time) Mixing->Microwave_Irradiation Workup Aqueous Work-up (e.g., with NaHCO3 solution) Microwave_Irradiation->Workup Extraction Solvent Extraction (e.g., Ethyl Acetate) Workup->Extraction Purification Purification (e.g., Recrystallization) Extraction->Purification Troubleshooting Guide Cause Cause Solution Solution Cause1A Incomplete Reaction Solution1A Increase microwave irradiation time or temperature. Cause1B Degradation of Reactants/Product Solution1B Decrease microwave temperature; use a lower power setting. Cause1B->Solution1B Impure_Product Impure Product (Multiple Spots on TLC) Cause2A Side Reactions (e.g., di-acylation) Impure_Product->Cause2A Cause2B Unreacted Starting Material Impure_Product->Cause2B Solution2A Use stoichiometric amounts of ethyl oxalyl chloride. Cause2A->Solution2A Solution2B Ensure complete reaction by optimizing microwave parameters. Cause2B->Solution2B Reaction_Charring Reaction Mixture Charring Cause3A Excessive Microwave Power/Temperature Reaction_Charring->Cause3A Solution3A Reduce microwave power and/or set a lower temperature limit. Cause3A->Solution3A Low_Yield Low_Yield Low_Yield->Cause1B

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth spectroscopic characterization of Ethyl 2-(2-benzoyl-4-chlor...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth spectroscopic characterization of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate, a compound of interest for its potential applications in medicinal chemistry. Given the current absence of comprehensive published experimental spectra for this specific molecule, this guide presents a combination of predicted data for the target compound and a comparative analysis with the experimentally characterized, structurally related compound, ethyl 2-(phenylamino)-2-oxoacetate (ethyl oxanilate).

This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for the spectroscopic analysis of this and similar compounds. We will delve into the predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate, explaining the rationale behind the expected spectral features. These predictions will be juxtaposed with the experimental data of ethyl oxanilate to highlight the influence of the 2-benzoyl-4-chloro substituent on the spectroscopic properties.

Proposed Synthesis

A plausible and efficient synthesis of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate involves the acylation of 2-amino-5-chlorobenzophenone with ethyl oxalyl chloride. This reaction is a standard method for the formation of oxamic acid esters from anilines. The lone pair of the amino group on 2-amino-5-chlorobenzophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the desired product.

Synthesis_of_Ethyl_2-(2-benzoyl-4-chloroanilino)-2-oxoacetate reactant1 2-Amino-5-chlorobenzophenone product Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate reactant1->product + reactant2 Ethyl Oxalyl Chloride reactant2->product

Caption: Proposed synthesis of the target compound.

Spectroscopic Characterization of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate (Predicted Data)

The following sections detail the predicted spectroscopic data for Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate (Molecular Formula: C₁₇H₁₄ClNO₄, Molecular Weight: 331.75 g/mol , CAS: 19144-20-8).[1] This data has been generated using computational chemistry software and should be considered as a guide for the interpretation of future experimental results.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate is expected to exhibit distinct signals corresponding to the ethyl group and the aromatic protons.

  • Ethyl Group: A triplet around 1.3-1.4 ppm (3H, -CH₃) and a quartet around 4.3-4.4 ppm (2H, -CH₂-) are predicted, characteristic of an ethyl ester.

  • Aromatic Protons: The spectrum will be more complex in the aromatic region (approximately 7.0-8.5 ppm) due to the presence of two substituted benzene rings. The protons on the chloroaniline ring and the benzoyl ring will show a series of multiplets. The proton ortho to the amino group is expected to be significantly downfield shifted due to the deshielding effects of the adjacent carbonyl groups and the benzoyl ring.

  • Amide Proton: A broad singlet corresponding to the N-H proton is expected, likely in the downfield region (around 9-11 ppm), although its position can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Atom Predicted Chemical Shift (ppm)
-CH₃ (Ethyl)~14
-CH₂- (Ethyl)~62
Aromatic C-H120-140
Aromatic C-Cl~130
Aromatic C-N~140
Aromatic C-C=O~135
C=O (Amide)~160
C=O (Ester)~165
C=O (Benzoyl)~195
FT-IR Spectroscopy (Predicted)

The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
N-H3200-3400Stretching
C-H (Aromatic)3000-3100Stretching
C-H (Aliphatic)2850-3000Stretching
C=O (Benzoyl)~1660Stretching
C=O (Amide)~1680Stretching
C=O (Ester)~1740Stretching
C=C (Aromatic)1450-1600Stretching
C-N1250-1350Stretching
C-O (Ester)1100-1300Stretching
C-Cl700-800Stretching
Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak ([M]⁺) at m/z 331, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

Predicted Fragmentation Pattern:

Fragmentation_Pattern M [M]⁺ m/z 331 frag1 [M - OCH₂CH₃]⁺ m/z 286 M->frag1 - •OCH₂CH₃ frag2 [C₆H₅CO]⁺ m/z 105 M->frag2 frag3 [ClC₆H₃NHCOCO]⁺ m/z 196 M->frag3

Caption: Predicted major fragmentation pathways.

Comparative Analysis: Ethyl 2-(phenylamino)-2-oxoacetate (Ethyl Oxanilate)

To provide a tangible reference for the predicted data, we will now compare it with the known spectroscopic data of ethyl 2-(phenylamino)-2-oxoacetate (ethyl oxanilate). This compound lacks the 2-benzoyl and 4-chloro substituents on the aniline ring, allowing us to discern the electronic and steric effects of these groups.

Experimental Spectroscopic Data of Ethyl Oxanilate
Technique Key Observations
¹H NMR Ethyl group: ~1.4 ppm (t, 3H), ~4.4 ppm (q, 2H). Aromatic protons: 7.1-7.7 ppm (m, 5H). NH proton: ~9.8 ppm (br s, 1H).
¹³C NMR -CH₃: ~14 ppm. -CH₂-: ~62 ppm. Aromatic carbons: ~120, ~125, ~129, ~137 ppm. C=O (Amide): ~158 ppm. C=O (Ester): ~162 ppm.
FT-IR (cm⁻¹) N-H stretch: ~3300. C=O (Amide): ~1700. C=O (Ester): ~1740.
Mass Spec (m/z) [M]⁺: 193. Major fragments: 148 ([M - OCH₂CH₃]⁺), 120, 93.
Comparative Insights
  • NMR Spectroscopy: The presence of the electron-withdrawing benzoyl group and the chloro group in the target molecule is expected to cause a general downfield shift of the aromatic protons on the aniline ring compared to ethyl oxanilate. The steric hindrance from the bulky benzoyl group at the ortho position may also lead to through-space interactions that could further influence the chemical shifts of nearby protons. In the ¹³C NMR, the carbons of the substituted aniline ring in the target compound will show more complex splitting and a wider range of chemical shifts compared to the simpler spectrum of ethyl oxanilate. The benzoyl carbonyl carbon will introduce a new signal in the far downfield region (~195 ppm).

  • FT-IR Spectroscopy: The carbonyl stretching frequencies in the target compound are expected to be slightly different from those in ethyl oxanilate. The electronic effect of the chloro and benzoyl groups might shift the amide C=O band. The presence of the additional benzoyl C=O will introduce a new, strong absorption band around 1660 cm⁻¹.

  • Mass Spectrometry: The most obvious difference is the molecular ion peak, which is significantly higher for the target compound (331 m/z) due to the additional C₇H₄ClO moiety. The fragmentation pattern will also be more complex, with the characteristic benzoyl cation (m/z 105) being a prominent fragment that is absent in the mass spectrum of ethyl oxanilate.

Experimental Protocols

The following are standard protocols for the spectroscopic characterization of organic compounds, which would be applicable for the experimental verification of the data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction (GC-MS): Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). Inject a small volume (e.g., 1 µL) into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Ionization: Use standard Electron Ionization (EI) at 70 eV.

  • Analysis: Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of, for example, 40-500 amu.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate. By leveraging computational predictions and comparing them with the experimental data of a simpler analog, ethyl oxanilate, we have established a solid foundation for the future experimental elucidation of this molecule's structure. The detailed protocols and comparative analysis herein should serve as a valuable resource for researchers working on the synthesis and characterization of novel small molecules in the field of drug discovery and development. The key to confirming these predictions lies in the hands-on experimental work, for which this guide provides a clear roadmap.

References

  • Wikipedia. (2023, October 27). Diethyl oxalate. In Wikipedia. Retrieved from [Link]

  • The Effect of Fluorine Atom on the Synthesis and Composition of Gametocidal Ethyl Oxanilates. (n.d.). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Oxalic acid, ethyl ester. Retrieved from [Link]

Sources

Comparative

Interpreting the NMR spectrum of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate

An Analyst's Guide to the Structural Elucidation of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate: An NMR-Centric Approach with Orthogonal Validation Introduction: Beyond the Formula In the landscape of pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

An Analyst's Guide to the Structural Elucidation of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate: An NMR-Centric Approach with Orthogonal Validation

Introduction: Beyond the Formula

In the landscape of pharmaceutical research and fine chemical synthesis, the molecule Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate represents a common structural motif—an intricate assembly of amide, ester, and aromatic functionalities. Its chemical formula, C₁₇H₁₄ClNO₄, only hints at its architecture. For the medicinal chemist or process scientist, confirming the precise atomic connectivity is not merely an academic exercise; it is a prerequisite for understanding reactivity, biological activity, and intellectual property.

This guide provides an in-depth, expert-level interpretation of the Nuclear Magnetic Resonance (NMR) spectrum of this compound. We move beyond a simple peak-list, delving into the causal relationships between molecular structure and spectral output. Furthermore, we will contextualize the power of NMR by comparing it with other cornerstone analytical techniques—Mass Spectrometry (MS) and Infrared (IR) Spectroscopy—demonstrating how a multi-faceted, orthogonal approach provides an unassailable confirmation of chemical identity.

Deconstructing the Target: A Structural Overview

Before venturing into spectral data, a rigorous examination of the molecule's constituent parts is essential. This predictive analysis forms the basis of our subsequent interpretations.

The molecule can be dissected into five key regions:

  • A. Ethyl Ester Group: A classic -OCH₂CH₃ moiety, expected to yield highly characteristic and easily identifiable signals.

  • B. 4-Chloroanilino Moiety: A substituted aromatic ring whose proton and carbon signals are influenced by the activating amide (-NH) and deactivating chloro (-Cl) groups.

  • C. Benzoyl Group: A second aromatic ring attached to a carbonyl, where all protons are influenced by the electron-withdrawing nature of the C=O group.

  • D. Amide Linkage: A central -NH- bridge whose proton is often diagnostic, though its signal can be variable.

  • E. α-Keto-Amide Core: The highly electrophilic -C(O)C(O)-N- core, which significantly influences the chemical shifts of adjacent atoms.

This initial breakdown allows us to form hypotheses about the expected NMR data, transforming the interpretation from a passive observation into an active process of hypothesis testing.

¹H NMR Spectroscopy: Mapping the Proton Framework

Proton NMR (¹H NMR) is the workhorse for determining the connectivity of a molecule's hydrogen framework. For Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate, the spectrum provides a unique fingerprint.

Predicted ¹H NMR Data and Interpretation

The following table outlines the predicted signals. The causality behind these predictions is explained below.

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Structural Group
H-a~1.4Triplet (t)3HEthyl -CH₃
H-b~4.4Quartet (q)2HEthyl -OCH₂-
H-c to H-g7.2 - 8.2Multiplet (m)8HAromatic Protons
H-h~9.5 - 10.5Singlet (s, broad)1HAmide -NH-

Expert Commentary on Signal Characteristics:

  • The Ethyl Group (H-a, H-b): The upfield region of the spectrum is dominated by the ethyl ester. The -CH₃ protons (H-a) are split into a triplet by their two neighbors on the methylene carbon (n+1 = 2+1 = 3). Conversely, the -OCH₂- protons (H-b) are split into a quartet by their three methyl neighbors (n+1 = 3+1 = 4). Their downfield shift relative to a simple alkane is due to the deshielding effect of the adjacent oxygen atom.

  • The Aromatic Labyrinth (H-c to H-g): This complex region from ~7.2-8.2 ppm contains signals from eight protons across two distinct aromatic rings.

    • Benzoyl Protons: The protons on the benzoyl ring are generally more deshielded (shifted further downfield) due to the strong electron-withdrawing effect of the attached carbonyl group.

    • Chloroanilino Protons: The protons on this ring experience competing effects. The amide nitrogen is weakly activating, while the chlorine atom and the entire acyl group are deactivating. This leads to a complex splitting pattern that often requires advanced 2D NMR techniques (like COSY) for unambiguous assignment.

  • The Amide Proton (H-h): The amide proton signal is a crucial diagnostic peak. It typically appears as a broad singlet far downfield. Its broadness is a result of quadrupole coupling with the adjacent ¹⁴N nucleus and potential chemical exchange with trace amounts of water or acid in the solvent. Its chemical shift is highly sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding.

Workflow for ¹H NMR Analysis

The process of acquiring and interpreting a ¹H NMR spectrum follows a logical and self-validating sequence.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation A 1. Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). B 2. Add internal standard (e.g., TMS) if quantitative analysis is needed. A->B C 3. Filter solution into a 5 mm NMR tube. B->C D 4. Insert tube into magnet. Lock and Shim instrument. C->D E 5. Acquire spectrum using standard parameters (e.g., 16 scans, 2s relaxation delay). D->E F 6. Apply Fourier Transform, Phase Correction, and Baseline Correction. E->F G 7. Integrate signals to determine proton ratios. F->G H 8. Analyze chemical shifts and splitting patterns. G->H I 9. Assign signals to specific protons in the structure. H->I

Caption: Standard workflow for ¹H NMR from sample preparation to structural assignment.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR reveals the carbon backbone of the molecule. Due to the low natural abundance of the ¹³C isotope, these experiments require more scans and provide different, yet complementary, information.

Predicted ¹³C NMR Data and Interpretation

In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line.

Predicted Chemical Shift (δ, ppm) Assignment Structural Group
~14Ethyl -C H₃Ethyl Ester
~64Ethyl -OC H₂-Ethyl Ester
~120 - 14012 signalsAromatic C H and C -Cl, C -N, C -C=O
~162Ester C =Oα-Keto-Amide Core
~165Amide C =Oα-Keto-Amide Core
~192Ketone C =O (Benzoyl)Benzoyl

Expert Commentary on Signal Characteristics:

  • Carbonyl Carbons: The most deshielded carbons are invariably the carbonyls. Their electron-poor nature, due to the double bond to highly electronegative oxygen, pushes their signals significantly downfield (>160 ppm). The benzoyl ketone is typically the most downfield of the three, a key distinguishing feature.

  • Aromatic Region: The 12 carbons of the two aromatic rings produce a cluster of signals between ~120-140 ppm. Carbons directly attached to substituents (ipso-carbons) often have distinct shifts and can sometimes be identified by their lower intensity due to longer relaxation times.

  • Aliphatic Carbons: The ethyl group carbons appear in the upfield, or shielded, region of the spectrum (<70 ppm), consistent with sp³-hybridized carbons. The -OCH₂- carbon is further downfield than the -CH₃ carbon due to the direct attachment to oxygen.

Orthogonal Validation: A Comparative Framework

Relying on a single analytical technique, even one as powerful as NMR, is insufficient for the rigorous standards of pharmaceutical development. Orthogonal validation—using techniques based on different physical principles—provides the highest degree of structural confidence.

Comparative Analysis: NMR vs. MS vs. IR
Technique Principle Information Provided for this Molecule Strengths Limitations
NMR Spectroscopy Nuclear spin in a magnetic fieldDetailed C-H framework, atom connectivity, stereochemistry.Unrivaled for complete 3D structure elucidation in solution.Less sensitive, requires more sample, provides no molecular weight data.
Mass Spectrometry (MS) Ionization and mass-to-charge sortingMolecular weight (M⁺ ≈ 343.06 g/mol ), elemental formula (via HRMS), fragmentation patterns. Isotopic pattern for one Cl atom (3:1 M:M+2 ratio).Extremely sensitive, provides definitive molecular formula.Provides little to no information on atom connectivity or isomerism.
Infrared (IR) Spectroscopy Molecular bond vibrationsPresence of functional groups: N-H stretch (~3300 cm⁻¹), C=O stretches (~1650-1750 cm⁻¹), C-Cl stretch (~750 cm⁻¹).Fast, simple, excellent for identifying key functional groups.Provides no information on the overall molecular skeleton or connectivity.
Logical Relationship of Analytical Techniques

The synergy between these techniques provides a complete picture of the molecule.

G cluster_techniques Orthogonal Analytical Methods cluster_info Derived Information Compound Unknown Compound: C17H14ClNO4 IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR Info_IR Identifies Functional Groups: C=O, N-H, C-Cl IR->Info_IR Info_MS Confirms Molecular Weight (343.06) & Formula MS->Info_MS Info_NMR Reveals Atom Connectivity & 3D Structure NMR->Info_NMR Structure Confirmed Structure: Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate Info_IR->Structure Info_MS->Structure Info_NMR->Structure

Caption: Orthogonal validation workflow combining NMR, MS, and IR for full structural confirmation.

A Self-Validating Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The trustworthiness of any spectral data is predicated on the quality of its acquisition. The following protocol is designed to be self-validating, with explanations for each critical step.

Objective: To obtain a high-resolution ¹H NMR spectrum of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate suitable for unambiguous structural assignment.

Materials:

  • Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate (5-10 mg)

  • Deuterated Chloroform (CDCl₃, 99.8 atom % D)

  • 5 mm NMR Tubes (high precision)

  • Pasteur pipette and filter plug (e.g., cotton or glass wool)

Methodology:

  • Sample Preparation:

    • Action: Weigh approximately 5-10 mg of the solid sample directly into a clean, dry vial.

    • Causality: This mass provides an optimal concentration for a modern NMR spectrometer, balancing signal strength with potential line broadening or solubility issues.

    • Action: Add ~0.6 mL of CDCl₃ to the vial and gently agitate until the solid is fully dissolved.

    • Causality: CDCl₃ is a common choice as it dissolves a wide range of organic compounds and its residual proton signal (at 7.26 ppm) serves as a convenient chemical shift reference. Using a deuterated solvent is mandatory to avoid a massive, overwhelming solvent signal that would obscure the entire spectrum.

    • Action: Filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.

    • Causality: This self-validating step removes any insoluble particulate matter, which can severely degrade the magnetic field homogeneity (shimming) and result in broad, distorted peaks.

  • Instrumental Setup & Acquisition:

    • Action: Insert the NMR tube into the spinner turbine, ensuring the depth is set correctly using the instrument's gauge. Place it in the spectrometer.

    • Causality: Correct positioning is critical for ensuring the sample is within the most homogeneous region of the magnetic field.

    • Action: Lock onto the deuterium signal from the CDCl₃ solvent.

    • Causality: The lock system uses the deuterium frequency to counteract magnetic field drift over time, ensuring the stability required for a high-resolution experiment.

    • Action: Shim the magnetic field. This involves adjusting a series of small electromagnetic coils to maximize the field's homogeneity across the sample volume. Monitor the lock signal shape or perform a shimming routine until the peak is sharp and symmetrical.

    • Causality: This is the most critical step for obtaining sharp spectral lines. Poor shimming is the primary cause of broad, uninterpretable peaks.

    • Action: Set acquisition parameters. For a standard ¹H spectrum, typical values on a 400 MHz spectrometer are: 16 scans, a spectral width of 16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds.

    • Causality: The number of scans improves the signal-to-noise ratio. The relaxation delay ensures that all protons have time to return to their equilibrium state before the next pulse, which is essential for accurate signal integration.

  • Data Processing:

    • Action: Apply Fourier transformation, automatic phase correction, and automatic baseline correction. Manually adjust phase and baseline if necessary to ensure all peaks are perfectly upright and the baseline is flat.

    • Causality: These mathematical operations convert the raw time-domain signal into the familiar frequency-domain spectrum. Correct phasing and a flat baseline are prerequisites for accurate integration, which is the basis for determining the relative number of protons in each signal.

Conclusion

The structural elucidation of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate serves as a paradigm for modern chemical analysis. NMR spectroscopy, with its ability to map the intricate proton and carbon frameworks, stands as the primary tool for defining its atomic connectivity. The predicted ¹H and ¹³C spectra provide a detailed and verifiable fingerprint, from the simple triplet-quartet signature of the ethyl group to the complex, overlapping multiplets of the aromatic systems.

However, absolute confidence in drug development and materials science demands a higher standard. By integrating NMR data with orthogonal techniques—the definitive molecular weight from Mass Spectrometry and the rapid functional group identification from Infrared Spectroscopy—we construct a self-validating and unassailable structural proof. This multi-technique approach is not redundant; it is a robust strategy that ensures scientific integrity and mitigates the risk of misinterpretation, forming the bedrock of reliable chemical research.

References

  • Title: Introduction to Spectroscopy Source: D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan. A widely used undergraduate and graduate textbook providing foundational knowledge on NMR, IR, and MS. URL: [Link]

  • Title: ¹H NMR Chemical Shifts Source: University of California, Los Angeles (UCLA) Chemistry Department. A concise and authoritative table of typical proton chemical shift values. URL: [Link]

  • Title: ¹³C NMR Chemical Shifts Source: Michigan State University, Department of Chemistry. A reference chart for characteristic carbon-13 chemical shifts. URL: [Link]

Validation

An Investigative Guide to Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate: A Potential Novel Anticancer Agent in the Landscape of Apoptosis Induction

For researchers, scientists, and drug development professionals, the quest for novel small molecules that can selectively induce apoptosis in cancer cells is a central theme in modern oncology. In this guide, we turn our...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel small molecules that can selectively induce apoptosis in cancer cells is a central theme in modern oncology. In this guide, we turn our focus to a lesser-explored compound, Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate. While direct and extensive biological data on this specific molecule is sparse, its structural motifs—the anilino-oxoacetate core, the benzoyl group, and the chloroaniline moiety—are present in numerous compounds with established anticancer properties. This guide will, therefore, take an investigative approach. We will dissect the structural components of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate, compare it with well-characterized anticancer compounds that share similar features or mechanisms of action, and propose a hypothetical mechanism of action along with a detailed experimental roadmap for its validation.

The Apoptotic Pathway: A Prime Target in Oncology

A fundamental hallmark of cancer is the evasion of programmed cell death, or apoptosis. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family is comprised of pro-apoptotic members (e.g., Bax, Bak, Bad, Bim) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). In healthy cells, a delicate balance between these opposing factions ensures cellular homeostasis. In many cancers, however, the overexpression of anti-apoptotic Bcl-2 family proteins sequesters the pro-apoptotic members, effectively disabling the cell's self-destruct mechanism and contributing to tumorigenesis and therapeutic resistance. Consequently, small molecules that inhibit these anti-apoptotic proteins, known as BH3 mimetics, have emerged as a promising class of anticancer drugs.

Structurally Related Compounds and Potential Mechanistic Insights

The core structure of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate suggests a potential for biological activity. The anilino-oxoacetate moiety is a key feature in various bioactive compounds. For instance, derivatives of ethyl 2-amino-pyrrole-3-carboxylates have demonstrated potent cytotoxic activities against a range of soft tissue cancer cell lines, inducing G2/M cell-cycle arrest and apoptosis[1]. Similarly, ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B) with IC50 values in the low micromolar range, indicating the potential for this scaffold to interact with protein active sites[2].

Comparator Anticancer Compounds: AT-101 (Gossypol) and Obatoclax (GX15-070)

To frame a hypothetical mechanism for our lead compound, we will compare it with two well-studied Bcl-2 family inhibitors: AT-101 (the (-)-enantiomer of gossypol) and Obatoclax. These compounds, while structurally distinct from Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate, are valuable benchmarks for understanding pan-Bcl-2 family inhibition.

AT-101 (Gossypol): A natural polyphenolic aldehyde derived from the cotton plant, AT-101 is a BH3 mimetic that binds to the BH3-binding groove of several anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1[3]. By occupying this groove, AT-101 displaces pro-apoptotic proteins, leading to the activation of the apoptotic cascade. It has been evaluated in numerous clinical trials for various cancers[4].

Obatoclax (GX15-070): A synthetic small molecule, Obatoclax also functions as a pan-Bcl-2 family inhibitor, binding to a hydrophobic pocket within the BH3-binding groove of multiple anti-apoptotic members[1]. Its ability to inhibit Mcl-1, a common mechanism of resistance to more selective Bcl-2 inhibitors, makes it a compound of significant interest. Obatoclax has been shown to induce apoptosis and, in some contexts, a caspase-independent cell death[5].

Comparative Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for AT-101 and Obatoclax across a range of cancer cell lines. This data provides a quantitative measure of their cytotoxic potency.

CompoundCancer TypeCell LineIC50 (µM)Citation
AT-101 (Gossypol) Triple-Negative Breast CancerMDA-MB-23112.33 ± 0.003 (6h)[6]
Triple-Negative Breast CancerMDA-MB-4686.68 ± 1.67 (6h)[6]
Obatoclax Acute Myeloid LeukemiaMOLM130.004–0.16[1]
Acute Myeloid LeukemiaMV-4-110.009–0.046[1]
Acute Myeloid LeukemiaKasumi 10.008–845[1]
Acute Myeloid LeukemiaOCI-AML30.012–0.382[1]
Small Cell Lung CancerH526>1.04[7]
Small Cell Lung CancerH146~0.8[7]
Small Cell Lung CancerDMS 114~0.4[7]
Non-Small Cell Lung CancerH4600.454 ± 0.009[8]
Non-Small Cell Lung CancerA5490.113 ± 0.008[8]
Non-Small Cell Lung CancerSW15730.093 ± 0.017[8]

A Hypothetical Mechanism for Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate and a Proposed Experimental Workflow

Based on its structural similarity to other bioactive molecules and the established mechanisms of the comparator compounds, we hypothesize that Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate may function as an anticancer agent by inducing apoptosis, potentially through the inhibition of one or more anti-apoptotic Bcl-2 family proteins.

The following experimental workflow is designed to systematically test this hypothesis.

G cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Target Identification cluster_3 Cell Cycle Effects A Compound Synthesis & Purity Analysis B In vitro Cytotoxicity Screen (MTT/SRB Assay) - Panel of cancer cell lines - Determine IC50 values A->B C Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) B->C If cytotoxic I Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) B->I D Caspase Activation Assay (Caspase-3/7, -8, -9) C->D F Western Blot Analysis of Bcl-2 Family Proteins (Bcl-2, Bcl-xL, Mcl-1, Bax, Bak) C->F If apoptotic E Mitochondrial Membrane Potential Assay (e.g., JC-1) D->E G Co-immunoprecipitation (e.g., Bcl-2/Bim interaction) F->G H In vitro Binding Assays (e.g., SPR, MST) - Recombinant Bcl-2 family proteins G->H G cluster_0 Bcl2 Anti-apoptotic Proteins (Bcl-2, Bcl-xL, Mcl-1) BaxBak Pro-apoptotic Effectors (Bax, Bak) Bcl2->BaxBak Inhibits BH3only BH3-only Proteins (e.g., Bim, Bad) Bcl2->BH3only Sequesters MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BaxBak->MOMP BH3only->BaxBak Activates CompoundX Ethyl 2-(2-benzoyl-4-chloroanilino) -2-oxoacetate CompoundX->Bcl2 Inhibition CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized mechanism of apoptosis induction by Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate via inhibition of anti-apoptotic Bcl-2 family proteins.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the proposed research, the following detailed protocols for key experiments are provided.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with serial dilutions of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blotting for Bcl-2 Family Proteins
  • Protein Extraction: Treat cells with the compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Bcl-2, Bcl-xL, Mcl-1, Bax, Bak, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
  • Cell Treatment and Harvesting: Treat cells with the compound for 24 hours. Harvest and wash the cells with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the cells to remove ethanol and resuspend in PBS containing RNase A and propidium iodide. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate presents an intriguing starting point for the development of a novel anticancer agent. Its structural features are suggestive of a pro-apoptotic mechanism of action, potentially through the inhibition of the Bcl-2 family of proteins. The comparative analysis with established Bcl-2 inhibitors like AT-101 and Obatoclax provides a valuable framework for its evaluation. The detailed experimental workflow outlined in this guide offers a clear and logical path to elucidate its mechanism of action and to determine its therapeutic potential. Further derivatization of this scaffold, guided by structure-activity relationship studies, could lead to the discovery of more potent and selective anticancer compounds. The journey from a compound of interest to a clinically viable drug is long and arduous, but the systematic and hypothesis-driven approach detailed here provides a solid foundation for the exploration of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate and its analogues as next-generation cancer therapeutics.

References

  • Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax. (2021). Journal of Hematology & Oncology. [Link]

  • Boichuk, S., Galembikova, A., Zykova, S., Ramazanov, B., Khusnutdinov, R., Dunaev, P., Khaibullina, S., & Lombardi, V. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-34. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. (n.d.). ResearchGate. [Link]

  • Synthesis, in Vitro and in Silico Screening of Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as Protein-Tyrosine Phosphatase 1B Inhibitors. (2012). European Journal of Medicinal Chemistry. [Link]

  • Clinical trials of R-(-)-gossypol (AT-101) in newly diagnosed and recurrent glioblastoma: NABTT 0602 and NABTT 0702. (2024). Journal of Neuro-Oncology. [Link]

  • Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials. (2022). Pharmaceuticals. [Link]

  • Progress in targeting the BCL-2 family of proteins. (2017). Cell Death & Differentiation. [Link]

  • Obatoclax decreased the viability of SCLC cells with no clear... (n.d.). ResearchGate. [Link]

  • Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials. (2022). PubMed. [Link]

  • Design of new arylamino-2-ethane-1,1-diyl- and benzoxazole-2-methylene-bisphosphonates vs cytotoxicity and chronic inflammation diseases. From hydrophobicity prediction to synthesis and biological evaluation. (2012). European Journal of Medicinal Chemistry. [Link]

  • Obatoclax induces a caspase-independent cell death in OSCC... (n.d.). ResearchGate. [Link]

  • Obatoclax enhances TRAIL-induced apoptosis in non-small-cell-lung-cancer cells by increasing TRAIL receptor expression, priming for mitochondrial apoptosis and reducing XIAP levels. (n.d.). Cell Death & Disease. [Link]

  • Effects of gossypol on apoptosis-related gene expression in racially distinct triple-negative breast cancer cells. (n.d.). PMC. [Link]

  • Gossypol acetic acid regulates leukemia stem cells by degrading LRPPRC via inhibiting IL-6/JAK1/STAT3 signaling or resulting mitochondrial dysfunction. (2024). PubMed Central. [Link]

  • Breast cancer cell obatoclax response characterization using passivated-electrode insulator-based dielectrophoresis. (n.d.). PMC. [Link]

  • Synthesis and Cytostatic Activity of (E)-Ethyl-2-Amino-5-(3,3-Dimethyl-4-Oxobutyliden)-4-Oxo-1- (2-Phenylaminobenzamido)-4,5-Dihydro-1Hpyrrol-3-Carboxylate. (n.d.). ResearchGate. [Link]

  • Optimization of Circulating Biomarkers of Obatoclax-Induced Cell Death in Patients with Small Cell Lung Cancer. (n.d.). PMC. [Link]

  • Toxicity profiles of anti-cancer agents. The graphs show the Log IC50... (n.d.). ResearchGate. [Link]

  • (PDF) Obatoclax enhances TRAIL-induced apoptosis in non-small-cell-lung-cancer cells by increasing TRAIL receptor expression, priming for mitochondrial apoptosis and reducing XIAP levels. (2025). ResearchGate. [Link]

  • Synthesis and Characterization of the Ethylene-Carbonate-Linked L-Valine Derivatives of 4,4-Dimethylcurcumin with Potential Anticancer Activities. (2021). MDPI. [Link]

  • GX15-070 (obatoclax) induces apoptosis and inhibits cathepsin D and L mediated autophagosomal lysis in antiestrogen resistant breast cancer cells. (n.d.). PubMed Central. [Link]

  • Paclitaxel and obatoclax synergize to kill paclitaxel-resistant small cell lung cancer cells. (n.d.). Digital Commons @ USF. [Link]

  • Obatoclax and Paclitaxel Synergistically Induce Apoptosis and Overcome Paclitaxel Resistance in Urothelial Cancer Cells. (n.d.). MDPI. [Link]

  • Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. (n.d.). The Royal Society of Chemistry. [Link]

  • Cytotoxic Activity of the Ethyl Acetate Extract of Iraqi Carica papaya Leaves in Breast and Lung Cancer Cell Lines. (2023). PubMed. [Link]

  • A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes. (2025). PMC. [Link]

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Comparative

Bridging the Gap: A Comparative Guide to Computational Predictions and Experimental Results for Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate

Introduction: The Synergy of In Silico and In Vitro Analysis In modern drug discovery and materials science, the convergence of computational modeling and experimental validation is paramount. This guide provides an in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synergy of In Silico and In Vitro Analysis

In modern drug discovery and materials science, the convergence of computational modeling and experimental validation is paramount. This guide provides an in-depth comparison of theoretical predictions against experimental data for the molecule Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate (EBC-Oxo), a compound of interest due to its structural motifs common in pharmacologically active agents. By juxtaposing data from Density Functional Theory (DFT) calculations with results from spectroscopic and analytical techniques, we aim to provide researchers, scientists, and drug development professionals with a framework for leveraging computational chemistry to accelerate and refine experimental workflows.

The core principle of this guide is to demonstrate how in silico predictions of molecular geometry, vibrational frequencies, and electronic properties can offer profound insights into the actual behavior of a molecule, thereby guiding its synthesis, characterization, and potential application. We will explore the causality behind our experimental choices and computational setups, ensuring a self-validating system where theory and practice inform one another.

Molecular Structure and Identity

Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate is identified by the following key characteristics:

  • Chemical Formula: C₁₇H₁₄ClNO₄[1]

  • Molecular Weight: 331.75 g/mol [1]

  • CAS Number: 19144-20-8[1]

Below is a 2D representation of the molecular structure, which serves as the basis for both our experimental synthesis and computational modeling.

Caption: 2D structure of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate.

Part 1: Experimental Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis of EBC-Oxo can be logically achieved via the acylation of 2-amino-5-chlorobenzophenone with ethyl chlorooxoacetate. This reaction is a standard method for forming the desired amide linkage.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Purification & Product Reactant1 2-Amino-5-chlorobenzophenone Reaction Acylation in Aprotic Solvent (e.g., Dichloromethane) with a non-nucleophilic base (e.g., Triethylamine) Reactant1->Reaction Reactant2 Ethyl Chlorooxoacetate Reactant2->Reaction Purification Work-up & Column Chromatography Reaction->Purification Product Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate Purification->Product DFT_Workflow Input Initial 3D Structure (from 2D sketch) Opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) Input->Opt Freq Frequency Calculation (Confirm Minimum Energy & Predict IR) Opt->Freq NMR NMR Shielding Tensors (GIAO Method) Opt->NMR FMO Electronic Properties (HOMO-LUMO Analysis) Opt->FMO Output Predicted Data: - Optimized Geometry - Vibrational Frequencies - NMR Chemical Shifts - Electronic Properties Freq->Output NMR->Output FMO->Output

Sources

Safety & Regulatory Compliance

Handling

Mastering the Safe Handling of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate: A Guide for Laboratory Professionals

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Application, and Disposal of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate. In the dynamic landscape of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Application, and Disposal of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate.

In the dynamic landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount. Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate is one such compound with significant potential. However, ensuring the safety of laboratory personnel is a non-negotiable prerequisite to scientific advancement. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, moving beyond mere procedural steps to explain the rationale behind each safety measure. Our commitment is to empower researchers with the knowledge to create a self-validating system of safety, fostering a culture of confidence and responsibility in the laboratory.

Understanding the Hazard Profile: A Proactive Approach to Safety

The fundamental principle of laboratory safety is to minimize exposure through all potential routes: inhalation, ingestion, and skin/eye contact.[5][6] This guide is built upon this foundational concept, providing actionable steps to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical when handling any chemical of unknown or suspected toxicity.[7][8] The following table outlines the recommended PPE for handling Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate, with explanations rooted in the anticipated hazards.

Body Part Required PPE Rationale and Expert Insight
Eyes/Face Chemical splash goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors. A face shield worn over goggles offers a full-face barrier, which is crucial when handling larger quantities or during procedures with a higher risk of splashing.[1][2]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)The choice of glove material should be based on chemical compatibility. Nitrile gloves are a common and effective choice for many organic compounds. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.[5]
Body Laboratory coatA flame-resistant lab coat provides a removable barrier to protect your skin and personal clothing from spills and splashes. Ensure it is fully buttoned.
Respiratory Use in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Engineering controls like a chemical fume hood are the preferred method for preventing inhalation exposure.[9] If a fume hood is unavailable or the procedure poses a high risk of aerosolization, respiratory protection is mandatory.[1][2]
Feet Closed-toe shoesTo protect from spills and falling objects, shoes that fully cover the feet are required in a laboratory setting.[10]

Proper Donning and Doffing of PPE is Crucial: The sequence of putting on and taking off PPE is vital to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Gloves Don1->Don2 Don3 Goggles Don2->Don3 Don4 Face Shield Don3->Don4 Doff1 Face Shield Doff2 Goggles Doff1->Doff2 Doff3 Gloves Doff2->Doff3 Doff4 Lab Coat Doff3->Doff4

PPE Donning and Doffing Sequence

Operational Plan: Step-by-Step Handling Procedures

A meticulous and well-rehearsed operational plan is the cornerstone of safe laboratory practice.

Preparation:

  • Risk Assessment: Before any new procedure, conduct a thorough risk assessment.[6]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current.[9]

  • Gather Materials: Have all necessary equipment, reagents, and waste containers assembled and within easy reach inside the fume hood to minimize movement in and out of the containment area.

  • Emergency Equipment: Know the location and proper use of the nearest safety shower, eyewash station, and fire extinguisher.

Handling:

  • Work Within the Fume Hood: All manipulations of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate, including weighing and transfers, must be performed within a certified chemical fume hood.

  • Avoid Inhalation: Keep the sash of the fume hood at the lowest practical height.

  • Prevent Contact: Use appropriate tools (spatulas, scoops) to handle the solid material. Avoid creating dust.

  • Secondary Containment: When transporting the chemical outside of the fume hood, use a sealed, labeled, and chemically resistant secondary container.[9]

Disposal Plan: Responsible Stewardship from Cradle to Grave

Proper chemical waste management is a legal and ethical responsibility.[11][12]

Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container for all materials contaminated with Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate. This includes gloves, weighing papers, and any contaminated labware.[13][14]

  • Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard warnings.[11]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[1][2]

Disposal Procedure:

  • Professional Disposal: Chemical waste must be disposed of through a licensed hazardous waste disposal company.[15]

  • Incineration: For many organic compounds, incineration in a permitted hazardous waste incinerator is the preferred disposal method.[2][12]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[11][12]

  • Empty Container Management: Empty containers that held Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of according to institutional guidelines.[16]

Emergency Procedures: Preparedness for the Unexpected

Spill Response:

  • Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your supervisor and institutional safety office.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Containment: For small spills within a fume hood, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.[15]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and decontaminating solution.

First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

By integrating these principles of proactive risk assessment, meticulous planning, and responsible execution into your daily laboratory workflow, you can confidently and safely unlock the scientific potential of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate.

References

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